Methyl 3-Fluoro-2-nitrobenzoate CAS number and properties
CAS Number: 1214353-57-7 This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and drug development.[1] This document is intended for res...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 1214353-57-7
This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.
Chemical and Physical Properties
Methyl 3-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C₈H₆FNO₄.[2][3] It is characterized as a solid and is noted for its role as a versatile building block in the synthesis of more complex molecules.[1][4]
Table 1: Physicochemical Properties of Methyl 3-fluoro-2-nitrobenzoate
The synthesis of Methyl 3-fluoro-2-nitrobenzoate typically involves two main routes: the esterification of 3-fluoro-2-nitrobenzoic acid or the nitration of methyl 3-fluorobenzoate.[1] The choice of method often depends on the availability of starting materials and the desired scale of production.[1]
Experimental Protocol (Adapted from a similar compound, Methyl 2-fluoro-3-nitrobenzoate)
Due to the lack of a specific, detailed experimental protocol for Methyl 3-fluoro-2-nitrobenzoate in the available literature, the following is an adapted procedure based on the synthesis of its isomer, Methyl 2-fluoro-3-nitrobenzoate. This adapted protocol should serve as a guideline and may require optimization.
Objective: To synthesize Methyl 3-fluoro-2-nitrobenzoate via the esterification of 3-fluoro-2-nitrobenzoic acid.
In a round-bottom flask, dissolve 3-fluoro-2-nitrobenzoic acid in methanol.
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Heat the reaction mixture at a suitable temperature (e.g., 50°C) and stir for several hours (e.g., 16 hours), monitoring the reaction progress by a suitable technique like TLC.[6]
Once the reaction is complete, remove the solvent under reduced pressure.
Dilute the residue with ethyl acetate.
Wash the organic solution with saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral.[6]
Separate the organic and aqueous phases.
Wash the organic phase sequentially with water and brine.[6]
Dry the organic phase over anhydrous sodium sulfate.[6]
Filter the solution and concentrate it under reduced pressure to obtain the crude Methyl 3-fluoro-2-nitrobenzoate.[6]
The crude product may be used as is for subsequent steps or purified further if necessary.[6]
Caption: General workflow for the synthesis of Methyl 3-fluoro-2-nitrobenzoate.
Role in Drug Development
Methyl 3-fluoro-2-nitrobenzoate is a valuable intermediate in pharmaceutical research and development.[1] Its chemical structure, featuring both a nitro group and a fluorine atom, makes it a versatile starting material for synthesizing a wide range of complex and potentially bioactive molecules.[1]
The nitro group can be readily reduced to an amine, which then serves as a handle for various chemical transformations such as acylation, alkylation, or condensation to form amides, amines, or heterocyclic structures.[1] The presence of a fluorine atom is often beneficial for the pharmacokinetic properties of drug candidates, potentially improving membrane permeability and metabolic stability.[1]
Caption: Logical workflow illustrating the use of Methyl 3-fluoro-2-nitrobenzoate in drug discovery.
While specific signaling pathways directly involving Methyl 3-fluoro-2-nitrobenzoate are not documented, its derivatives are synthesized to target a wide array of biological pathways implicated in various diseases. The core structure provided by this intermediate allows for the systematic exploration of structure-activity relationships in the quest for novel therapeutics.
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-Fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-fluoro-2-nitrobenzoate is a key chemical intermediate with significant applications in pharmaceutical research and development.[1] Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-2-nitrobenzoate is a key chemical intermediate with significant applications in pharmaceutical research and development.[1] Its unique molecular structure, featuring a fluorine atom and a nitro group on the benzene ring, makes it a versatile building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability, while the nitro group serves as a valuable functional handle for further chemical transformations, most notably its reduction to an amine.[1] This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and applications of Methyl 3-Fluoro-2-nitrobenzoate.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-Fluoro-2-nitrobenzoate is presented below. It is important to note that while some experimental data is available for its isomers, specific experimental values for this compound are not widely reported. Therefore, some of the data presented are predicted values.
Based on data for the isomer Methyl 2-fluoro-3-nitrobenzoate.[4]
Synthesis and Reactivity
Methyl 3-fluoro-2-nitrobenzoate is typically synthesized through two primary routes: the esterification of 3-fluoro-2-nitrobenzoic acid or the nitration of methyl 3-fluorobenzoate.[1] The choice of synthesis pathway often depends on the availability of starting materials and the desired scale of production.[1]
Experimental Protocols
1. Esterification of 3-Fluoro-2-nitrobenzoic Acid
This method involves the reaction of 3-fluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.
Procedure: A solution of 2-fluoro-3-nitrobenzoic acid (1 equivalent) in methanol (10 volumes) is treated with concentrated sulfuric acid (1 equivalent). The reaction mixture is stirred at 50 °C for 16 hours. After completion, the solvent is removed under reduced pressure. The residue is then diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate until the aqueous phase is neutral. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. Filtration and concentration of the organic solution yield the crude product, which can be used in the next step without further purification.[2]
2. Nitration of Methyl 3-Fluorobenzoate
This alternative route involves the direct nitration of methyl 3-fluorobenzoate under carefully controlled conditions.[1]
General Procedure for Nitration: To a cooled (0-10 °C) solution of the starting benzoate in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 15 °C. After the addition is complete, the reaction is stirred for a designated period. The reaction mixture is then carefully poured onto ice, leading to the precipitation of the product. The solid is collected by filtration and washed with water to afford the desired nitrobenzoate.
Role in Drug Discovery and Development
Methyl 3-fluoro-2-nitrobenzoate is a valuable building block in drug discovery due to its functional groups that allow for diverse chemical modifications.[1] The nitro group can be readily reduced to an amine, which can then be subjected to various reactions like acylation, alkylation, or condensation to introduce new functionalities and build more complex molecular architectures.[1] The fluorine atom is a key feature, as its incorporation into drug candidates can significantly improve their metabolic stability, binding affinity, and membrane permeability.[1]
Visualizing Workflows and Pathways
Synthesis Workflow
The general workflow for the synthesis of Methyl 3-Fluoro-2-nitrobenzoate via the esterification route is depicted below.
Caption: Esterification Synthesis Workflow
Role in a Generic Drug Discovery Pipeline
The following diagram illustrates the logical flow of how a versatile intermediate like Methyl 3-Fluoro-2-nitrobenzoate is utilized in a typical drug discovery process.
Methyl 3-Fluoro-2-nitrobenzoate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth look at the chemical properties, structure, and synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmace...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth look at the chemical properties, structure, and synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and development. Its distinct molecular architecture makes it a valuable component in the synthesis of complex bioactive molecules.
Core Chemical and Physical Properties
Methyl 3-Fluoro-2-nitrobenzoate is a substituted aromatic compound with the molecular formula C8H6FNO4. The strategic placement of a fluorine atom and a nitro group on the benzene ring, along with a methyl ester functional group, imparts unique reactivity and makes it a versatile building block in medicinal chemistry. The fluorine atom can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.
The structure of Methyl 3-Fluoro-2-nitrobenzoate is characterized by a benzene ring substituted with three functional groups. The interplay of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the aromatic ring, making it amenable to various chemical transformations.
Caption: 2D structure of Methyl 3-Fluoro-2-nitrobenzoate.
Experimental Protocols: Synthesis
The synthesis of Methyl 3-Fluoro-2-nitrobenzoate is most commonly achieved through the esterification of 3-fluoro-2-nitrobenzoic acid.[1] A typical laboratory-scale protocol is detailed below.
Objective: To synthesize Methyl 3-Fluoro-2-nitrobenzoate via acid-catalyzed esterification.
An In-depth Technical Guide to the Infrared Spectrum of Methyl 3-Fluoro-2-nitrobenzoate
Audience: Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-Fluoro-2-nitrobenzoate, a ke...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and development. The document outlines the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.
Introduction to IR Spectroscopy of Methyl 3-Fluoro-2-nitrobenzoate
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[1][2] For a multifunctional compound like Methyl 3-Fluoro-2-nitrobenzoate, the IR spectrum is a composite of absorptions from the nitro group (NO₂), the methyl ester group (C(=O)OCH₃), the carbon-fluorine bond (C-F), and the substituted benzene ring.
The unique arrangement of these groups—a nitro and a fluoro group ortho to each other, and the ester group meta to the fluorine—creates a distinct electronic and steric environment that influences the precise position of these vibrational bands. Analyzing this spectral fingerprint is crucial for confirming the identity and purity of the compound during synthesis and further applications.
Predicted Key IR Absorption Peaks
While an experimental spectrum for this specific isomer is not publicly available, a highly accurate prediction of its key absorption bands can be made based on extensive data from structurally similar compounds, such as aromatic nitro compounds, methyl benzoates, and fluorinated aromatics. The primary vibrational modes and their expected regions are summarized below.
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Expected Intensity
Aromatic C-H Stretch
Aromatic Ring
3100 - 3000
Medium to Weak
Aliphatic C-H Stretch
Methyl (-CH₃)
3000 - 2850
Medium
Carbonyl C=O Stretch
Ester
1745 - 1735
Strong
Aromatic C=C Stretch (in-ring)
Aromatic Ring
1600 - 1585 & 1500 - 1400
Medium
Asymmetric NO₂ Stretch
Nitro Group
1550 - 1475
Strong
Symmetric NO₂ Stretch
Nitro Group
1360 - 1290
Strong
C-O Stretch
Ester
1320 - 1000
Strong
C-F Stretch
Fluoro Aromatic
1300 - 1100 (approx.)
Strong
C-N Stretch
Nitro Group
890 - 835
Medium
C-H Out-of-Plane Bend
Aromatic Ring
900 - 675
Strong
Table 1: Summary of predicted quantitative data for the key IR peaks of Methyl 3-Fluoro-2-nitrobenzoate, based on characteristic frequencies of its functional groups.[1][2][3][4]
Detailed Analysis of Key Spectral Regions
Nitro Group (NO₂) Vibrations: The nitro group provides the most characteristic and intense bands in the spectrum.[1][5]
Asymmetric Stretch (ν_as): A very strong absorption is expected between 1550-1475 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[1][3]
Symmetric Stretch (ν_s): Another strong band appears in the 1360-1290 cm⁻¹ range.[1][3] The presence of two strong bands in these regions is a definitive indicator of a nitro group.[5]
Other Vibrations: A C-N stretching vibration can be found in the 890-835 cm⁻¹ range, though it may overlap with other bands.[1] A deformation vibration is also typically observed around 850 cm⁻¹.[5][6]
Ester Group (COOCH₃) Vibrations:
Carbonyl (C=O) Stretch: A strong, sharp absorption peak is anticipated in the 1745-1735 cm⁻¹ region, which is characteristic of saturated aliphatic esters.[4] This is often one of the most intense peaks in the spectrum.[2]
C-O Stretch: The ester group also exhibits a strong C-O stretching band between 1320-1000 cm⁻¹.[4]
Aromatic Ring and Substituent Vibrations:
Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range, confirming the presence of hydrogens on an aromatic ring.[1][4]
Aromatic C=C Stretch: Two medium-intensity bands for the in-ring C=C skeletal vibrations are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][2]
C-F Stretch: The carbon-fluorine bond will produce a strong absorption, typically in the fingerprint region. Its exact position can be influenced by the molecular environment but is generally found in the broad 1300-1100 cm⁻¹ range.
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position is highly dependent on the ring's substitution pattern.[1]
In-Depth Technical Guide: Mass Spectrometry Analysis of Methyl 3-Fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the mass spectrometry data for Methyl 3-Fluoro-2-nitrobenzoate (CAS 1214353-57-7), a key intermediate i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry data for Methyl 3-Fluoro-2-nitrobenzoate (CAS 1214353-57-7), a key intermediate in pharmaceutical research and development.[1] Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry, alongside a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Compound Overview
Methyl 3-Fluoro-2-nitrobenzoate is a versatile building block in the synthesis of complex bioactive molecules.[1] Its chemical structure, incorporating a fluorine atom, a nitro group, and a methyl ester on a benzene ring, makes it a valuable precursor for various pharmaceutical candidates. The fluorine can enhance pharmacokinetic properties, while the nitro group can be reduced to an amine for further chemical modifications.[1]
Chemical Structure:
Predicted Mass Spectrometry Data
The following table summarizes the predicted major ions and their relative abundances for Methyl 3-Fluoro-2-nitrobenzoate under electron ionization (EI) conditions. The molecular weight of the compound is 199.14 g/mol .
m/z (Predicted)
Relative Abundance (%)
Ion Identity (Proposed)
199
65
[M]⁺ (Molecular Ion)
168
100
[M - OCH₃]⁺
153
40
[M - NO₂]⁺
140
35
[M - COOCH₃]⁺
125
50
[C₆H₃FNO]⁺
95
30
[C₆H₃F]⁺
75
25
[C₅H₂F]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a typical GC-MS protocol for the analysis of Methyl 3-Fluoro-2-nitrobenzoate. This method is adapted from established procedures for the analysis of aromatic nitro compounds.
3.1. Sample Preparation
Standard Solution: Prepare a 1 mg/mL stock solution of Methyl 3-Fluoro-2-nitrobenzoate in a suitable solvent such as methanol or acetonitrile.
Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Matrix: For samples from a reaction mixture, dissolve a known quantity in the chosen solvent and filter through a 0.22 µm syringe filter before injection.
3.2. GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
Injector: Split/splitless inlet
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program:
Initial temperature: 70 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Injector Temperature: 250 °C
Injection Volume: 1 µL
Injection Mode: Splitless
MSD Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 50-300
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of Methyl 3-Fluoro-2-nitrobenzoate.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of Methyl 3-Fluoro-2-nitrobenzoate.
The Nitro Group in Aromatic Systems: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals The nitro group (–NO₂) is a compact, powerful functional group whose presence on an aromatic ring dramatically reshapes the molecule's electronic landscape...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The nitro group (–NO₂) is a compact, powerful functional group whose presence on an aromatic ring dramatically reshapes the molecule's electronic landscape and chemical reactivity. Its profound electron-withdrawing nature is pivotal in organic synthesis, the design of energetic materials, and the development of pharmaceuticals. This technical guide provides an in-depth exploration of the nitro group's influence on aromatic compounds, detailing its effects on substitution reactions, outlining key experimental protocols, and visualizing its mechanistic pathways.
Electronic Effects of the Aromatic Nitro Group
The reactivity of a nitroaromatic compound is a direct consequence of the nitro group's potent and dual-mode electron-withdrawing capabilities.
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, with the positive end on the nitrogen atom directly attached to the ring. This causes a powerful inductive pull of electron density away from the aromatic system through the sigma (σ) bond.[1][2]
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms.[3] This resonance effect is particularly strong, creating significant partial positive charges (δ+) at the ortho and para positions of the ring, while the meta position is less affected.[4][5]
These combined effects render the aromatic ring electron-deficient, a property quantified by Hammett substituent constants, which measure the electron-donating or -withdrawing influence of substituents on a benzene ring. The large positive values for the nitro group confirm its strong deactivating character.[6][7]
Table 1: Hammett Substituent Constants (σ) for the Nitro Group
Constant
Value
Description
σm
+0.71
Measures the electronic effect at the meta position (primarily inductive).[6]
σp
+0.78
Measures the electronic effect at the para position (combination of inductive and resonance).[6][7]
σ-
+1.25
Used for para-substituents when a strong resonance interaction with a developing negative charge occurs (e.g., in phenoxide ionization).[8]
σ+
+0.79
Used for para-substituents when a strong resonance interaction with a developing positive charge occurs (e.g., in electrophilic substitution).[8]
Reactivity in Electrophilic Aromatic Substitution (EAS)
The electron-deficient nature of nitro-substituted aromatic rings has two major consequences for electrophilic aromatic substitution (EAS), the characteristic reaction of benzene.
Deactivation: By withdrawing electron density, the nitro group makes the aromatic ring a much weaker nucleophile.[1][3] This significantly reduces the rate of reaction with electrophiles. As shown in Table 2, the rate of nitration for nitrobenzene is approximately a million times slower than for benzene itself.[1]
Meta-Direction: The resonance structures of nitrobenzene show that the ortho and para positions bear a partial positive charge, making them electrostatically repulsive to an incoming electrophile (E⁺).[4] The meta position, being the least electron-deficient, is the preferred site of attack.[1][4] Therefore, the nitro group is a strong deactivating, meta-directing group.[9]
Caption: Mechanism of Electrophilic Aromatic Substitution (Nitration).
Table 2: Relative Rates of Nitration for Substituted Benzenes (Benzene = 1)
Substituent (–R)
R
Relative Rate (kR/kH)
Directing Effect
Hydroxyl
–OH
1,000
Ortho, Para
Methoxy
–OCH₃
400
Ortho, Para
Methyl
–CH₃
25
Ortho, Para
Hydrogen
–H
1
N/A
Chloro
–Cl
0.033
Ortho, Para
Carboethoxy
–CO₂Et
0.003
Meta
Nitro
–NO₂
6 x 10-8
Meta
Trimethylammonium
–N(CH₃)₃⁺
1.2 x 10-8
Meta
Data compiled from various sources, representing typical relative reactivities.[1][10]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In a complete reversal of its role in EAS, the nitro group is a powerful activator for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a good leaving group (like a halide).[9][11]
Activation: The nitro group's electron-withdrawing ability makes the carbon atom attached to the leaving group highly electrophilic and susceptible to attack by a nucleophile (Nu⁻).
Stabilization of Intermediate: The rate-determining step in the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[9][12] An ortho or para nitro group is perfectly positioned to delocalize the negative charge of this intermediate through resonance, drastically lowering the activation energy of the reaction.[9] The activating influence of two nitro groups can increase the reaction rate by a factor of 10⁸ or more.[12] A meta nitro group cannot delocalize the charge via resonance and thus offers little activation.[9]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Key Synthetic Transformations: Reduction to Anilines
One of the most synthetically valuable reactions of nitroaromatics is their reduction to primary amines (anilines). This transformation is a cornerstone of industrial chemistry, particularly in the synthesis of dyes, polymers, and pharmaceuticals, as the amino group is a versatile synthetic handle.[7]
The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[7][13] A wide variety of reagents can effect this transformation, with the choice depending on factors like cost, scale, and the presence of other functional groups. Common methods include:
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, or Ni). This method is very clean and efficient.
Metal-Acid Reductions: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid). The Bechamp reduction, using iron filings and hydrochloric acid, is a classic and industrially significant method.[14]
The Strategic Placement of Fluorine: A Technical Guide to the Role of the Fluoro Substituent in Methyl 3-Fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a pivot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a pivotal strategy for fine-tuning physicochemical and biological properties. Methyl 3-fluoro-2-nitrobenzoate (CAS No. 1214353-57-7) is a valuable synthetic intermediate that exemplifies the profound influence of fluorination.[1][2][3] This technical guide provides an in-depth analysis of the role of the fluorine substituent in this molecule, focusing on its electronic and steric effects, its impact on reactivity, and its utility in the synthesis of complex molecular architectures. Understanding the nuanced effects of the ortho-fluoro group is critical for its effective application in drug discovery and development, where it can enhance pharmacokinetic properties such as membrane permeability and metabolic stability.[4]
Physicochemical Properties
While specific experimental data for Methyl 3-fluoro-2-nitrobenzoate is not extensively published, data for its isomers and the non-fluorinated analog provide a valuable comparative baseline. The introduction of a fluorine atom is expected to influence properties such as melting point, boiling point, and polarity.
Table 1: Physicochemical Properties of Methyl 3-Fluoro-2-nitrobenzoate and Related Compounds
The fluorine atom at the 3-position, ortho to the nitro group, exerts a combination of electronic and steric effects that are crucial to the molecule's reactivity.
Electronic Effects
The fluorine atom influences the electron density of the aromatic ring through two opposing mechanisms:
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This effect is most pronounced at the adjacent carbon atoms.
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, which is an electron-donating resonance effect.
In halogens, the inductive effect generally outweighs the mesomeric effect, leading to a net deactivation of the ring towards electrophilic aromatic substitution. However, the mesomeric effect still plays a role in directing incoming electrophiles.
Electronic Effects of the Ortho-Fluorine Substituent.
Steric Effects and the "Ortho Effect"
The placement of the fluorine atom ortho to the nitro group introduces significant steric interactions. This "ortho effect" can force the nitro group to twist out of the plane of the benzene ring, which can alter its resonance interaction with the ring and influence the reactivity of the molecule. This steric hindrance can also affect the accessibility of adjacent positions to incoming reagents.
Impact on Reactivity
The interplay of the fluorine and nitro groups governs the reactivity of Methyl 3-fluoro-2-nitrobenzoate in key chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing properties of both the nitro group and the fluorine atom significantly activate the aromatic ring for nucleophilic aromatic substitution. The fluorine atom itself can act as a leaving group in SNAr reactions, being displaced by a suitable nucleophile. The ortho-nitro group is particularly effective at stabilizing the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction.
Reduction of the Nitro Group
The nitro group is readily reduced to an amine, providing a versatile handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings. The electron-withdrawing fluorine substituent can influence the rate of this reduction.
Electrophilic Aromatic Substitution (EAS)
While the ring is generally deactivated towards EAS due to the electron-withdrawing nature of the substituents, any substitution that does occur will be directed by the combined influence of the existing groups. The fluorine atom is an ortho, para-director, while the nitro and methyl ester groups are meta-directors.[8] This leads to complex regiochemical outcomes if an EAS reaction is performed on this substrate.
Competing Directing Effects in Electrophilic Aromatic Substitution.
Experimental Protocols
Detailed experimental protocols for Methyl 3-fluoro-2-nitrobenzoate are not widely published. However, the following methodologies for analogous compounds can be adapted.
Synthesis of Methyl 3-Fluoro-2-nitrobenzoate via Esterification
This protocol is adapted from the synthesis of related fluoronitrobenzoates.
Dissolve 3-fluoro-2-nitrobenzoic acid in methanol.
Carefully add a catalytic amount of concentrated sulfuric acid.
Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
After cooling, remove the methanol under reduced pressure.
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purify by column chromatography or recrystallization as needed.
Nucleophilic Aromatic Substitution (SNAr)
This generalized protocol illustrates the displacement of the fluorine atom.
Materials: Methyl 3-fluoro-2-nitrobenzoate, a nucleophile (e.g., an amine or alkoxide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or DMSO).
Procedure:
Dissolve Methyl 3-fluoro-2-nitrobenzoate in the chosen solvent.
Add the nucleophile and the base to the reaction mixture.
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and stir for several hours, monitoring by TLC.
Upon completion, cool the mixture and pour it into water.
Extract the product with an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by column chromatography.
Reduction of the Nitro Group
This procedure is based on the reduction of similar nitroaromatic compounds.
Materials: Methyl 3-fluoro-2-nitrobenzoate, a reducing agent (e.g., iron powder and acetic acid, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).
Procedure (using Fe/AcOH):
Suspend Methyl 3-fluoro-2-nitrobenzoate and iron powder in a mixture of ethanol and acetic acid.
Heat the mixture at reflux for several hours until the starting material is consumed (monitor by TLC).
Cool the reaction and filter off the iron salts.
Concentrate the filtrate and neutralize with a base (e.g., sodium bicarbonate).
Extract the product with an organic solvent.
Dry the organic layer, concentrate, and purify the resulting amine.
General Synthetic Pathways from Methyl 3-fluoro-2-nitrobenzoate.
Conclusion
The fluorine substituent in Methyl 3-fluoro-2-nitrobenzoate is a powerful modulator of the molecule's properties and reactivity. Its strong inductive electron-withdrawing effect, combined with steric influences due to its ortho position relative to the nitro group, activates the aromatic ring for nucleophilic substitution and influences the outcomes of other key transformations. This makes Methyl 3-fluoro-2-nitrobenzoate a highly valuable and versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this and other fluorinated intermediates in research and development.
An In-depth Technical Guide to the Safety, Handling, and Storage of Methyl 3-Fluoro-2-nitrobenzoate
This guide provides comprehensive safety, handling, and storage information for Methyl 3-Fluoro-2-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development. The following sections detail...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides comprehensive safety, handling, and storage information for Methyl 3-Fluoro-2-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the potential hazards, proper handling procedures, storage requirements, and emergency protocols associated with this compound.
Hazard Identification and Classification
Methyl 3-Fluoro-2-nitrobenzoate is a chemical that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is classified under the Globally Harmonized System (GHS) as follows:
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2]
The following table summarizes the GHS hazard statements for closely related isomers, which should be considered applicable to Methyl 3-Fluoro-2-nitrobenzoate.
Proper handling procedures are essential to minimize exposure and ensure a safe working environment.
3.1. Personal Protective Equipment (PPE)
Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3]
Hand Protection : Wear chemical-impermeable gloves. Gloves must be inspected prior to use, and contaminated gloves should be disposed of properly.[3][7]
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[8]
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][8]
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Caption: Workflow for Safe Chemical Handling.
Storage Recommendations
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
Keep containers securely sealed when not in use.
Store away from incompatible materials such as oxidizing agents and strong bases.[3][6]
Protect containers against physical damage and check regularly for leaks.
First Aid and Emergency Procedures
5.1. First Aid Measures
If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3] Never give anything by mouth to an unconscious person.[3]
If on Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[3]
If Inhaled : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3][8]
If in Eyes : Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[2][3]
5.2. Fire-Fighting Measures
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8]
Hazardous Combustion Products : During a fire, irritating and highly toxic gases may be generated, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[2][9]
Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]
Spill and Leakage Management
Personal Precautions : Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment.[3]
Environmental Precautions : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[3]
Containment and Cleanup : Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
Caption: Emergency Spill Response Procedure.
Disposal Considerations
Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[3] Do not dispose of with household waste or allow it to reach the sewage system.
Experimental Protocols
While specific experimental protocols will vary, the following general methodology should be followed when working with Methyl 3-Fluoro-2-nitrobenzoate:
8.1. Weighing and Dispensing Solid Compound
Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
Personal Protective Equipment : Don all required PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
Weighing :
Use an analytical balance inside a ventilated enclosure or chemical fume hood to minimize dust inhalation.
Use a clean, tared weigh boat or paper.
Carefully transfer the desired amount of the solid using a clean spatula. Avoid generating dust.
Close the primary container immediately after dispensing.
Transfer :
Carefully add the weighed solid to the reaction vessel. A powder funnel can be used to prevent spillage.
If dissolving in a solvent, add the solvent slowly to the solid to avoid splashing.
Cleanup :
Clean the spatula and any contaminated surfaces.
Dispose of the weigh boat/paper in the designated solid chemical waste container.
Wipe down the balance and surrounding area with a damp cloth if necessary, ensuring the cloth is disposed of as chemical waste.
8.2. Setting up a Reaction
Glassware : Ensure all glassware is clean, dry, and free of cracks or defects.
Assembly : Assemble the reaction apparatus within a chemical fume hood.
Addition of Reagents : Add reagents in the order specified by the experimental procedure. If the reaction is exothermic, consider cooling the reaction vessel.
Monitoring : Monitor the reaction for any unexpected changes in temperature, pressure, or color.
Work-up : Once the reaction is complete, follow the established quenching, extraction, and purification procedures, continuing to use the fume hood and appropriate PPE.
By adhering to these guidelines, researchers and scientists can safely handle Methyl 3-Fluoro-2-nitrobenzoate and minimize the risks associated with its use.
Stability and decomposition of Methyl 3-Fluoro-2-nitrobenzoate under various conditions
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of Methyl 3-Fluoro-2-nitrobenzoate, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies on this specific compound, this document extrapolates information from the known behavior of structurally similar fluoro-nitroaromatic compounds and esters. It outlines the principles of stability testing as mandated by ICH guidelines and provides detailed, generalized experimental protocols for assessing stability under various stress conditions, including hydrolysis, thermolysis, and photolysis. The guide also presents potential degradation pathways and discusses the analytical methodologies required for such studies. All quantitative data are presented in a comparative tabular format for clarity, and key experimental workflows and degradation pathways are illustrated using diagrams. This document is intended to serve as a practical resource for researchers and professionals involved in the development of pharmaceuticals and other fine chemicals incorporating this versatile building block.
Introduction
Methyl 3-Fluoro-2-nitrobenzoate (MFNB) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring an ester, a nitro group, and a fluorine atom on an aromatic ring, makes it a versatile precursor for a wide range of complex molecules. The fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability, while the nitro group is a key functional handle for further transformations, most commonly reduction to an amine.
Understanding the stability of MFNB is critical throughout the drug development process.[1][2] Stability data informs decisions on reaction conditions, purification methods, formulation, packaging, and storage, ensuring the quality, safety, and efficacy of the final drug product.[1][2] Forced degradation studies are an essential component of this process, providing insights into potential degradation products and pathways under stressed conditions.[3][4][5]
This guide will explore the expected stability of MFNB under hydrolytic, thermal, and photolytic stress, based on the known chemistry of related nitroaromatic compounds and benzoate esters.
Regulatory Framework for Stability Testing
Stability testing of drug substances and intermediates is governed by international guidelines to ensure a harmonized approach. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines, with ICH Q1A(R2) being the core document for stability testing of new drug substances and products.[6][7][8][9]
These guidelines outline the requirements for:
Stress Testing: To identify likely degradation products and the intrinsic stability of the molecule.[4][9]
Formal Stability Studies: Long-term and accelerated studies to determine the re-test period or shelf life.[6][7]
Photostability Testing: To assess the impact of light on the substance.[7][9][10]
The general workflow for assessing the stability of a pharmaceutical intermediate like MFNB is depicted below.
Caption: General workflow for stability assessment of Methyl 3-Fluoro-2-nitrobenzoate.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for esters. The reaction can be catalyzed by acid or base, or occur neutrally, though at a much slower rate.[11][12][13]
Predicted Hydrolytic Decomposition Pathways
Under both acidic and basic conditions, the primary hydrolytic degradation of MFNB is expected to be the cleavage of the methyl ester to form 3-Fluoro-2-nitrobenzoic acid and methanol.[14][15][16] The reaction is generally irreversible under basic conditions (saponification), while it is reversible under acidic conditions.[11][12]
Caption: Primary hydrolytic degradation pathway of Methyl 3-Fluoro-2-nitrobenzoate.
Experimental Protocol for Hydrolytic Stability
This protocol is based on general guidelines for forced degradation studies.[17]
Preparation of Solutions: Prepare solutions of MFNB (e.g., 1 mg/mL) in various media:
0.1 M Hydrochloric Acid (Acidic Condition)
0.1 M Sodium Hydroxide (Basic Condition)
Purified Water (Neutral Condition)
Incubation:
For acidic and neutral conditions, reflux the solutions at 80°C for a specified period (e.g., 12 hours).
For the basic condition, maintain the solution at room temperature and monitor at shorter intervals due to the typically faster reaction rate.
Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 12 hours).
Quenching:
Neutralize the acidic and basic samples to stop the degradation. For the acidic sample, add an equivalent amount of base, and for the basic sample, add an equivalent amount of acid.
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining MFNB and any degradation products.
Predicted Quantitative Data (Illustrative)
The following table illustrates the kind of data that would be generated from such a study. The values are hypothetical and based on the expected relative stability of esters under these conditions.
Condition
Temperature (°C)
Time (hours)
MFNB Remaining (%) (Hypothetical)
Primary Degradant Formed
0.1 M HCl
80
12
85
3-Fluoro-2-nitrobenzoic acid
Water
80
12
>98
Negligible
0.1 M NaOH
25
4
40
3-Fluoro-2-nitrobenzoic acid
Thermal Stability
Thermal decomposition of aromatic nitro compounds can be complex, often involving the cleavage of the C-NO2 bond or intramolecular rearrangements.[18]
Predicted Thermal Decomposition Pathways
At elevated temperatures, nitroaromatic compounds can undergo decomposition through several pathways.[18][19] The primary routes for MFNB are predicted to be:
C-NO2 Bond Homolysis: This would generate a phenyl radical and nitrogen dioxide.[19]
Nitro-Nitrite Rearrangement: Isomerization to a nitrite ester, followed by cleavage of the O-NO bond.[18]
The presence of the ortho-fluoro and meta-ester groups will influence the activation energies of these pathways.
Caption: Potential high-temperature decomposition pathways for MFNB.
Experimental Protocol for Thermal Stability
Thermal stability is typically assessed using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[20][21][22]
Differential Scanning Calorimetry (DSC):
Accurately weigh a small sample (2-5 mg) of MFNB into an aluminum DSC pan.
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
Record the heat flow to determine melting point and onset of decomposition (exotherm).
Thermogravimetric Analysis (TGA):
Place a slightly larger sample (5-10 mg) of MFNB in the TGA instrument.
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.
Record the mass loss as a function of temperature to identify decomposition temperature ranges.
Predicted Quantitative Data (Illustrative)
This table presents hypothetical data for MFNB based on typical values for similar aromatic nitro compounds.
Technique
Parameter
Predicted Value (Hypothetical)
Observation
DSC
Melting Point
80-85 °C
Sharp endotherm
DSC
Decomposition Onset
> 220 °C
Sharp exotherm
TGA
Onset of Mass Loss
> 220 °C
Significant mass loss
Photostability
Photodegradation involves the absorption of light, leading to electronically excited states that can undergo chemical reactions. Nitroaromatic compounds are known to be susceptible to photodegradation.[23][24]
Predicted Photolytic Decomposition Pathways
Upon exposure to UV or visible light, MFNB may undergo several transformations. A likely pathway involves the reduction of the nitro group, potentially leading to nitroso, hydroxylamino, or amino derivatives. Another possibility is the cleavage of the C-NO2 bond. The specific products will depend on the wavelength of light and the presence of other reactive species.[23]
Caption: General pathways for the photolytic degradation of MFNB.
Experimental Protocol for Photostability
This protocol is based on ICH Q1B guidelines.[10][25][26][27]
Sample Preparation:
Place a thin layer of solid MFNB in a chemically inert, transparent container.
Prepare a solution of MFNB (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
Prepare "dark control" samples by wrapping identical containers in aluminum foil.
Exposure:
Place the samples and dark controls in a photostability chamber.
Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis:
At the end of the exposure period, analyze the exposed samples and the dark controls by a validated stability-indicating HPLC method.
Compare the chromatograms to identify any degradation products formed due to light exposure.
Predicted Quantitative Data (Illustrative)
This table shows hypothetical results from a photostability study.
Sample Type
Condition
MFNB Assay (%) (Hypothetical)
Total Impurities (%) (Hypothetical)
Solid
Exposed to Light
96.5
3.5
Solid
Dark Control
99.8
0.2
Solution
Exposed to Light
92.0
8.0
Solution
Dark Control
99.7
0.3
Summary and Recommendations
Hydrolytic Stability: MFNB is expected to be most susceptible to hydrolysis under basic conditions, leading to the formation of 3-Fluoro-2-nitrobenzoic acid. It should exhibit greater stability under neutral and acidic conditions.
Thermal Stability: The compound is predicted to be thermally stable at typical processing and storage temperatures, with decomposition likely occurring above 220°C.
Photostability: As a nitroaromatic compound, MFNB is likely to be sensitive to light, especially in solution. Photodegradation may involve the reduction or cleavage of the nitro group.
Recommendations for Handling and Storage:
Store in well-sealed containers to protect from moisture.
Avoid exposure to high temperatures.
Protect from light, particularly when in solution. The use of amber glassware or opaque containers is recommended.
For any application in drug development, it is imperative that formal stability and forced degradation studies, following the protocols outlined in this guide, be conducted to definitively characterize the stability profile of Methyl 3-Fluoro-2-nitrobenzoate and any drug substance derived from it.
Commercial Availability and Synthesis of Methyl 3-Fluoro-2-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the commercial availability and synthesis of Methyl 3-Fluoro-2-nitrobenzoate (CAS No. 1214353-57-7...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthesis of Methyl 3-Fluoro-2-nitrobenzoate (CAS No. 1214353-57-7), a key intermediate in pharmaceutical research and development. The unique arrangement of its functional groups makes it a versatile building block for the synthesis of complex, biologically active molecules.
Commercial Suppliers and Availability
Methyl 3-Fluoro-2-nitrobenzoate is available from a range of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. The following table summarizes the offerings from several identified suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
The synthesis of Methyl 3-Fluoro-2-nitrobenzoate is primarily achieved through two well-established chemical pathways: the esterification of 3-fluoro-2-nitrobenzoic acid and the nitration of methyl 3-fluorobenzoate.[6] The choice of route often depends on the availability of starting materials and the desired scale of production.[6]
Synthesis Pathways Overview
Caption: Major synthetic routes to Methyl 3-Fluoro-2-nitrobenzoate.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Methyl 3-Fluoro-2-nitrobenzoate was not found in the immediate search results, the following are representative procedures for the key reaction types involved, based on the synthesis of closely related isomers. These protocols can be adapted by a skilled synthetic chemist for the target molecule.
Esterification of a Substituted Nitrobenzoic Acid (Representative Protocol)
This protocol is based on the esterification of 2-fluoro-3-nitrobenzoic acid and can be adapted for 3-fluoro-2-nitrobenzoic acid.
Dissolve 3-fluoro-2-nitrobenzoic acid in an excess of methanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (until the aqueous phase is neutral), water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-fluoro-2-nitrobenzoate.
The crude product can be further purified by a suitable method, such as recrystallization or column chromatography.
Nitration of a Substituted Methyl Benzoate (Representative Protocol)
This protocol is a general method for the nitration of methyl benzoate and would require optimization for the specific substrate, methyl 3-fluorobenzoate.
Materials:
Methyl 3-fluorobenzoate
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Ice
Cold Water
Ice-cold Methanol
Procedure:
In a flask, cool concentrated sulfuric acid in an ice-water bath.
Slowly add methyl 3-fluorobenzoate to the cold sulfuric acid with stirring.
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice-water bath.
Add the cold nitrating mixture dropwise to the methyl 3-fluorobenzoate solution, maintaining a low temperature (typically below 10 °C).
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
Collect the precipitated product by vacuum filtration.
Wash the crude product with cold water and then with a small amount of ice-cold methanol.
The crude product can be purified by recrystallization from a suitable solvent, such as methanol.
Logical Workflow for Supplier Selection
The selection of a suitable commercial supplier for a chemical intermediate like Methyl 3-Fluoro-2-nitrobenzoate is a critical step in any research or development project. The following diagram illustrates a logical workflow for this process.
Caption: A decision-making workflow for selecting a commercial supplier.
Synthesis of Methyl 3-Fluoro-2-nitrobenzoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of methyl 3-fluoro-2-nitrobenzoate from 3-fluoro-2-nitrobenzoic acid. This protocol is intende...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of methyl 3-fluoro-2-nitrobenzoate from 3-fluoro-2-nitrobenzoic acid. This protocol is intended for use by qualified researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development. Methyl 3-fluoro-2-nitrobenzoate is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1]
Introduction
The esterification of 3-fluoro-2-nitrobenzoic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The resulting product, methyl 3-fluoro-2-nitrobenzoate, serves as a versatile intermediate for the introduction of the 3-fluoro-2-nitrophenyl moiety in the development of novel therapeutic agents and other functional molecules. The presence of the fluoro and nitro groups offers unique electronic properties and potential for further chemical modifications. The most common and efficient method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[1]
Reaction Scheme
3-fluoro-2-nitrobenzoic acid + Methanol <=> Methyl 3-fluoro-2-nitrobenzoate + Water
Comparative Data of Similar Esterification Reactions
The following table summarizes typical reaction conditions and outcomes for the Fischer esterification of various fluoro-nitrobenzoic acids, providing a comparative context for the synthesis of methyl 3-fluoro-2-nitrobenzoate.
This protocol outlines the Fischer esterification of 3-fluoro-2-nitrobenzoic acid to synthesize methyl 3-fluoro-2-nitrobenzoate.
Materials:
3-fluoro-2-nitrobenzoic acid
Anhydrous Methanol (CH₃OH)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Ethyl Acetate (EtOAc)
Deionized Water
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Beakers and Erlenmeyer flasks
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-nitrobenzoic acid in anhydrous methanol. A typical ratio is approximately 1 gram of the carboxylic acid to 10-20 mL of methanol.
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A general guideline is to use approximately 0.1 to 0.2 equivalents of sulfuric acid relative to the starting carboxylic acid.
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Allow the reaction to proceed for 3 to 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Solvent Removal: Remove the excess methanol using a rotary evaporator.
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the excess acid), and finally with brine.[2][5]
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude methyl 3-fluoro-2-nitrobenzoate.
Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography.
Expected Outcome:
Based on analogous reactions, this procedure is expected to yield methyl 3-fluoro-2-nitrobenzoate in high purity (typically >97%) and with a good to excellent yield (in the range of 90-95%).[1] The product is typically a solid at room temperature.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of methyl 3-fluoro-2-nitrobenzoate.
Caption: Workflow for the synthesis of methyl 3-fluoro-2-nitrobenzoate.
Safety Precautions
This procedure should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
Methanol is flammable and toxic; avoid inhalation and contact with skin.
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
By following this detailed protocol, researchers can reliably synthesize methyl 3-fluoro-2-nitrobenzoate for use in a variety of research and development applications.
Laboratory Scale Synthesis of Methyl 3-Fluoro-2-nitrobenzoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research and drug development. The primary synthesis route described is the Fischer esterification of 3-Fluoro-2-nitrobenzoic acid with methanol, catalyzed by sulfuric acid. This method is reliable and offers a good yield of the desired product. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers.
Introduction
Methyl 3-Fluoro-2-nitrobenzoate (CAS No. 1214353-57-7) is a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of the fluoro and nitro functional groups on the aromatic ring makes it a versatile precursor for the synthesis of a wide range of complex molecules, including novel drug candidates. The ester functionality provides a convenient handle for further chemical transformations. The most common and straightforward method for its preparation is the Fischer esterification of 3-Fluoro-2-nitrobenzoic acid.[1] This reaction involves the acid-catalyzed reaction between the carboxylic acid and an alcohol, in this case, methanol, to produce the corresponding ester.
Reaction Scheme
Quantitative Data Summary
While a specific protocol for Methyl 3-Fluoro-2-nitrobenzoate with a reported yield was not found in the available literature, a highly analogous procedure for the synthesis of its isomer, Methyl 2-fluoro-3-nitrobenzoate, reports a high yield.[2] The following table is based on this analogous procedure and provides the necessary quantitative data for the synthesis of Methyl 3-Fluoro-2-nitrobenzoate.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2-nitrobenzoic acid (5.0 g, 27.0 mmol) in anhydrous methanol (50 mL).
Acid Addition: Carefully and slowly add concentrated sulfuric acid (1.4 mL, 27.0 mmol) to the stirred solution.
Reaction: Attach a reflux condenser to the flask and heat the mixture to 50 °C using a heating mantle or oil bath. Stir the reaction mixture at this temperature for 16 hours.
Workup - Solvent Removal: After 16 hours, allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Dilute the residue with ethyl acetate (EtOAc) and transfer it to a separatory funnel.
Washing:
Wash the organic layer with a saturated aqueous NaHCO₃ solution until the aqueous phase is neutral (cease effervescence).
Wash the organic layer with water.
Wash the organic layer with brine.
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent.
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 3-Fluoro-2-nitrobenzoate.
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Methyl 3-Fluoro-2-nitrobenzoate.
Safety Precautions
This experiment should be performed in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
Methanol is flammable and toxic; avoid inhalation and skin contact.
Ethyl acetate is a flammable solvent.
Characterization
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the compound.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., ester carbonyl, nitro group).
Melting Point: To assess the purity of the solid product.
Conclusion
The provided protocol, adapted from a reliable synthesis of a closely related isomer, offers a robust method for the laboratory-scale preparation of Methyl 3-Fluoro-2-nitrobenzoate. This application note serves as a comprehensive guide for researchers, providing the necessary details to successfully synthesize this important chemical intermediate for applications in drug discovery and development.
Application Notes and Protocols: Reduction of Methyl 3-Fluoro-2-nitrobenzoate to Methyl 3-amino-2-fluorobenzoate
Introduction The reduction of the nitro group on aromatic compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The resulting aromatic amines are...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The reduction of the nitro group on aromatic compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The resulting aromatic amines are versatile intermediates for the construction of a wide array of complex molecules. Methyl 3-fluoro-2-nitrobenzoate is a key starting material, and its reduction to Methyl 3-amino-2-fluorobenzoate provides a crucial building block for the synthesis of various active pharmaceutical ingredients.[1][2] This document outlines and compares three common methods for this reduction: Catalytic Hydrogenation, Iron in acidic medium, and Stannous Chloride reduction.
Properties of a Key Intermediate
Methyl 3-amino-2-fluorobenzoate (CAS: 1195768-18-3) is a key intermediate for new anticancer drugs and pesticides.[1][3] It has a molecular formula of C8H8FNO2 and a molecular weight of 169.153 g/mol .[1] Its boiling point is reported to be 282.6±25.0°C at 760 mmHg, with a density of 1.3±0.1 g/cm3 .[1]
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative data and conditions for different methods used in the reduction of aromatic nitro groups to amines. Method 1 provides a specific example for a closely related substrate, offering high yield and purity. Methods 2 and 3 are well-established general procedures for this type of transformation.
Method
Reducing Agent/Catalyst
Solvent
Temperature
Reaction Time
Yield
Purity (HPLC)
Substrate
1. Catalytic Hydrogenation
10% Pd/C, H₂ (0.7-0.8 MPa)
Methanol
35-40°C
10 hours
93.6%
99.3%
Methyl 2-fluoro-3-nitro-6-chlorobenzoate
2. Iron Reduction
Iron powder, Acetic Acid
Ethanol/Water
Reflux
~20 min
Not specified for target
Not specified
General method for aromatic nitro compounds
3. Stannous Chloride Reduction
SnCl₂·2H₂O
Ethanol
30°C
2 hours
39-98% (general)
Not specified
General method for aromatic nitro compounds
Experimental Protocols
Method 1: Catalytic Hydrogenation using Pd/C
This protocol is adapted from a procedure for a structurally similar substrate and represents a modern, high-yield method for the reduction of the nitro group.
Materials:
Methyl 3-Fluoro-2-nitrobenzoate
10% Palladium on Carbon (Pd/C)
Methanol
Autoclave/High-pressure hydrogenation reactor
Filtration apparatus
Rotary evaporator
Ethyl acetate
Sodium carbonate solution
Procedure:
To an autoclave reactor, add Methyl 3-Fluoro-2-nitrobenzoate (e.g., 0.42 mol), 10% Pd/C (e.g., 5.0 g), and methanol (e.g., 500 g).
Seal the reactor and purge with nitrogen gas.
Pressurize the reactor with hydrogen gas to 0.7-0.8 MPa.
Heat the mixture to 35-40°C with vigorous stirring.
Maintain the reaction under these conditions for 10 hours, monitoring hydrogen uptake.
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
Purge the reactor with nitrogen.
Filter the reaction mixture to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
To the residue, add ethyl acetate and a sodium carbonate solution to adjust the pH to 8-9.
Extract the aqueous phase with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to dryness to yield Methyl 3-amino-2-fluorobenzoate.
Method 2: Reduction with Iron in Acidic Medium
This is a classic and robust method for nitro group reduction.
Materials:
Methyl 3-Fluoro-2-nitrobenzoate
Iron powder (reduced)
Glacial Acetic Acid
Ethanol
Water
Sodium hydroxide solution (e.g., 2M)
Ethyl acetate
Filtration apparatus
Procedure:
In a round-bottom flask, suspend Methyl 3-Fluoro-2-nitrobenzoate (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water.
Add reduced iron powder (approximately 5 equivalents).
Heat the suspension to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove the iron residue, washing the residue with ethyl acetate.
Partition the filtrate with a 2M sodium hydroxide solution to neutralize the acetic acid.
Extract the basic aqueous layer with ethyl acetate (3 times).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Method 3: Reduction with Stannous Chloride
This method is known for its mild conditions and selectivity.
Materials:
Methyl 3-Fluoro-2-nitrobenzoate
Stannous chloride dihydrate (SnCl₂·2H₂O)
Ethanol
Potassium hydroxide solution (e.g., 2M)
Ethyl acetate
Rotary evaporator
Procedure:
Dissolve Methyl 3-Fluoro-2-nitrobenzoate (1 equivalent) in ethanol in a round-bottom flask.
Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 10 equivalents).
Stir the reaction mixture at 30°C. The reaction can be optionally facilitated by ultrasonic irradiation.
Monitor the reaction by TLC until the starting material is consumed (typically 2 hours).
Remove the solvent under reduced pressure.
Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution to precipitate tin salts and neutralize any acid.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine product.
Visualizations
Caption: Experimental workflow for the reduction of Methyl 3-Fluoro-2-nitrobenzoate.
Caption: Chemical transformation from the nitro compound to the amine.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 3-Fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the utilization of Methyl 3-Fluoro-2-nitrobenzoate as a key starting material in the synthesis of flu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Methyl 3-Fluoro-2-nitrobenzoate as a key starting material in the synthesis of fluorinated heterocyclic compounds. The unique substitution pattern of this reagent, featuring a fluorine atom, a nitro group, and a methyl ester on an aromatic ring, makes it a versatile building block in medicinal chemistry and materials science. The primary synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to construct various heterocyclic scaffolds.
Overview of Synthetic Strategy
The central transformation in the use of Methyl 3-Fluoro-2-nitrobenzoate for heterocyclic synthesis is the reduction of the nitro group to form Methyl 2-amino-3-fluorobenzoate. This amino ester is a versatile intermediate that can undergo a variety of cyclocondensation reactions to yield a range of heterocyclic systems, including quinazolinones, benzodiazepines, and quinolines. The fluorine atom at the 3-position of the starting material ultimately resides at the 8-position of the resulting bicyclic heterocycle, providing a strategic handle for modulating the physicochemical and pharmacological properties of the target molecules.
Method
Application of Methyl 3-Fluoro-2-nitrobenzoate in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals Application Notes Methyl 3-fluoro-2-nitrobenzoate is a versatile aromatic building block increasingly utilized in medicinal chemistry for the synthesis of c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 3-fluoro-2-nitrobenzoate is a versatile aromatic building block increasingly utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its unique trifunctional substitution pattern—a methyl ester, a fluorine atom, and a nitro group—offers multiple avenues for chemical modification, making it a valuable starting material in drug discovery programs. The strategic placement of these functional groups allows for sequential and regioselective reactions to construct elaborate molecular architectures.
The primary application of Methyl 3-fluoro-2-nitrobenzoate in medicinal chemistry lies in its role as a precursor to a variety of heterocyclic and substituted aniline intermediates. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of transformations such as amide bond formation, sulfonylation, and the construction of nitrogen-containing heterocycles. The fluorine atom is a bioisostere for a hydrogen atom but with significantly different electronic properties. Its incorporation into drug candidates can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by modulating the pKa of nearby functionalities.[1]
A notable application of this building block is in the synthesis of enzyme inhibitors. For instance, it has been employed in the development of dual inhibitors for Sentrin-specific proteases 1 and 2 (SENP1 and SENP2). These enzymes play a crucial role in the deSUMOylation pathway, a post-translational modification process that regulates the function of numerous cellular proteins. Dysregulation of SUMOylation has been implicated in various diseases, including cancer. By serving as a key starting material, Methyl 3-fluoro-2-nitrobenzoate facilitates the construction of inhibitor scaffolds that can modulate the activity of these enzymes, offering a potential therapeutic strategy for these conditions.
Featured Application: Synthesis of a Dual SENP1/SENP2 Inhibitor
Methyl 3-fluoro-2-nitrobenzoate serves as a key starting material in the synthesis of a novel dual inhibitor of SENP1 and SENP2. The following sections detail the experimental protocol for a key synthetic step involving this building block and the biological activity of the final compound.
Quantitative Data
The inhibitory activity of the final compound, synthesized using Methyl 3-fluoro-2-nitrobenzoate as a precursor, was evaluated against SENP1 and SENP2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Target Enzyme
IC50 (µM)
SENP1
8.6
SENP2
2.3
Data sourced from a study on the discovery of dual SENP1 and SENP2 inhibitors.[2]
Experimental Protocols
Synthesis of Methyl 1-((2-methoxycarbonyl-6-nitrophenyl)amino)cyclopentane-1-carboxylate
This protocol describes a key nucleophilic aromatic substitution reaction where Methyl 3-fluoro-2-nitrobenzoate is a crucial reactant.
Materials:
Methyl 3-fluoro-2-nitrobenzoate
Methyl 1-aminocyclopentane-1-carboxylate
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Water (H₂O)
Brine
Procedure:
A suspension of Methyl 3-fluoro-2-nitrobenzoate (205 mg, 1.03 mmol), Methyl 1-aminocyclopentane-1-carboxylate (180 mg, 1.00 mmol), and potassium carbonate (300 mg, 2.51 mmol) in DMF (1.8 mL) is prepared in a suitable reaction vessel.
The reaction mixture is heated to 80°C for 6 days.
Upon completion, the dark brown reaction mixture is cooled to room temperature.
The mixture is diluted with EtOAc (50 mL), followed by the addition of water (5 mL) and brine (30 mL).
The organic phase is separated, and the aqueous phase is extracted with EtOAc.
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
The crude product is purified by column chromatography to afford the desired Methyl 1-((2-methoxycarbonyl-6-nitrophenyl)amino)cyclopentane-1-carboxylate.
This protocol is adapted from a published synthesis of a dual SENP1 and SENP2 inhibitor.[2]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a key intermediate.
Signaling Pathway: Inhibition of DeSUMOylation by a SENP1/SENP2 Inhibitor
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Methyl 3-Fluoro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-fluoro-2-nitrobenzoate is a versatile synthetic intermediate of significant interest in pharmaceutical research and development.[1] It...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-2-nitrobenzoate is a versatile synthetic intermediate of significant interest in pharmaceutical research and development.[1] Its unique electronic and structural features, characterized by an electron-withdrawing nitro group and a good leaving group (fluorine) ortho to each other, render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of nucleophiles, making it a valuable building block for the synthesis of complex bioactive molecules and novel chemical entities.[1] The presence of the fluorine atom can also impart favorable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, in the final drug candidates.[1]
These application notes provide an overview of the reactivity of Methyl 3-Fluoro-2-nitrobenzoate in SNAr reactions and offer detailed protocols for its reaction with common nucleophiles.
Reaction Mechanism and Workflow
The SNAr reaction of Methyl 3-Fluoro-2-nitrobenzoate proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the departure of the fluoride leaving group.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-Fluoro-2-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-fluoro-2-nitrobenzoate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-2-nitrobenzoate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a fluorine atom, presents distinct challenges and opportunities in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from readily available starting materials.[1][2]
The presence of the nitro group and fluorine atom significantly influences the reactivity of the aromatic ring. The strong electron-withdrawing nature of these substituents can impact the oxidative addition step in the catalytic cycle. However, successful coupling provides a direct route to highly functionalized nitroaromatic compounds, which are versatile intermediates for further synthetic transformations.[3] This document provides detailed application notes and protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving methyl 3-fluoro-2-nitrobenzoate and its derivatives.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions is depicted below. The process necessitates careful handling of reagents and solvents, often under an inert atmosphere to prevent catalyst degradation.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[4] For methyl 3-fluoro-2-nitrobenzoate, the carbon-halogen bond (e.g., from a bromo or iodo derivative) is the reactive site.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Data
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a hypothetical methyl 3-bromo-2-nitrobenzoate with various arylboronic acids. These values are based on typical results for similar electron-deficient substrates.
Arylboronic Acid
Palladium Catalyst (mol%)
Ligand (mol%)
Base (equivalents)
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2.0)
Toluene/H₂O (5:1)
100
12
85
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
-
K₂CO₃ (2.0)
Dioxane/H₂O (4:1)
90
10
88
4-Fluorophenylboronic acid
Pd₂(dba)₃ (1.5)
XPhos (3)
Cs₂CO₃ (2.5)
THF/H₂O (4:1)
80
16
82
3-Thienylboronic acid
Pd(PPh₃)₄ (5)
-
Na₂CO₃ (2.0)
DME/H₂O (3:1)
85
14
79
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of methyl 3-bromo-2-nitrobenzoate with an arylboronic acid.
Materials:
Methyl 3-bromo-2-nitrobenzoate (1.0 equiv)
Arylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
Ligand (e.g., SPhos, 4 mol%)
Base (e.g., K₃PO₄, 2.0 equiv)
Degassed solvent (e.g., Toluene/Water, 5:1)
Procedure:
To a flame-dried Schlenk flask, add methyl 3-bromo-2-nitrobenzoate, arylboronic acid, palladium catalyst, ligand, and base.
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7]
Representative Data
The following table presents hypothetical data for the Heck reaction of methyl 3-bromo-2-nitrobenzoate with various alkenes.
Alkene
Palladium Catalyst (mol%)
Ligand (mol%)
Base (equivalents)
Solvent
Temp (°C)
Time (h)
Yield (%)
Styrene
Pd(OAc)₂ (1)
P(o-tol)₃ (2)
Et₃N (1.5)
DMF
100
24
75
n-Butyl acrylate
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃ (2.0)
DMA
120
18
80
1-Octene
PdCl₂(PPh₃)₂ (3)
-
NaOAc (2.0)
NMP
110
20
70
Experimental Protocol
This protocol provides a general procedure for the Heck reaction.
Materials:
Methyl 3-bromo-2-nitrobenzoate (1.0 equiv)
Alkene (1.2 equiv)
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
Ligand (e.g., P(o-tol)₃, 2-6 mol%)
Base (e.g., Et₃N, 1.5-2.5 equiv)
Anhydrous solvent (e.g., DMF, DMA, or NMP)
Procedure:
In a sealed tube, dissolve methyl 3-bromo-2-nitrobenzoate, the palladium catalyst, and the ligand in the anhydrous solvent.
Add the alkene and the base to the mixture.
Degas the solution by bubbling with an inert gas for 15 minutes.
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8]
Representative Data
The table below shows hypothetical results for the Sonogashira coupling of methyl 3-bromo-2-nitrobenzoate with various terminal alkynes.
Terminal Alkyne
Palladium Catalyst (mol%)
Copper(I) salt (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylacetylene
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N
THF
60
8
85
1-Hexyne
Pd(PPh₃)₄ (3)
CuI (5)
Diisopropylamine
DMF
70
10
82
Trimethylsilylacetylene
PdCl₂(dppf) (2)
CuI (3)
Piperidine
Toluene
80
12
88
Experimental Protocol
This is a general protocol for the Sonogashira coupling reaction.
Materials:
Methyl 3-bromo-2-nitrobenzoate (1.0 equiv)
Terminal alkyne (1.2 equiv)
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
Copper(I) iodide (CuI, 4 mol%)
Base (e.g., Et₃N, excess)
Anhydrous solvent (e.g., THF or DMF)
Procedure:
To a Schlenk flask, add methyl 3-bromo-2-nitrobenzoate, the palladium catalyst, and copper(I) iodide.
Evacuate and backfill the flask with an inert gas.
Add the anhydrous solvent and the base, followed by the terminal alkyne.
Stir the reaction mixture at the desired temperature.
Monitor the reaction's progress by TLC.
Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the product by flash column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of methyl 3-fluoro-2-nitrobenzoate and its derivatives. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel and complex molecules for applications in drug discovery and materials science. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity for specific substrates.
Step-by-step procedure for the purification of Methyl 3-Fluoro-2-nitrobenzoate by recrystallization
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the purification of Methyl 3-Fluoro-2-nitrobenzoate via recrystallization. This method is designed to effecti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Methyl 3-Fluoro-2-nitrobenzoate via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further synthetic applications and drug development processes.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2] Upon slow cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.[3] This process is critical for ensuring the quality and reliability of starting materials in a research and development setting. For substituted nitrobenzoates, alcohol-based solvent systems are often effective.[4][5]
Data Summary
The following table summarizes the expected quantitative data associated with the recrystallization of Methyl 3-Fluoro-2-nitrobenzoate. These values are typical for laboratory-scale purification and may vary based on the initial purity of the crude material and the precise experimental conditions.
This protocol outlines the step-by-step procedure for the recrystallization of Methyl 3-Fluoro-2-nitrobenzoate using methanol as the solvent. Methanol is a common choice for the recrystallization of related compounds like methyl 3-nitrobenzoate.[8]
Materials and Equipment:
Crude Methyl 3-Fluoro-2-nitrobenzoate
Methanol (reagent grade)
Erlenmeyer flasks
Hot plate with magnetic stirring capability
Magnetic stir bar
Buchner funnel and filter flask
Filter paper
Ice bath
Spatula
Watch glass
Drying oven or vacuum desiccator
Procedure:
Solvent Selection and Dissolution:
Place the crude Methyl 3-Fluoro-2-nitrobenzoate into an Erlenmeyer flask of appropriate size.
Add a magnetic stir bar to the flask.
Add a minimal amount of methanol to the flask, just enough to create a slurry.
Gently heat the mixture on a hot plate with continuous stirring. Add methanol portion-wise until the solid completely dissolves.[8] Avoid adding an excess of solvent to maximize the recovery yield.
Hot Filtration (Optional):
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
Pre-heat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
Place a piece of fluted filter paper in the funnel.
Quickly pour the hot solution through the pre-heated filtration setup into the clean, hot flask. This step prevents premature crystallization of the product on the filter paper.
Crystallization:
Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]
Isolation and Washing:
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[8]
Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.[8]
Drying:
Allow the crystals to air-dry on the Buchner funnel by drawing air through them for several minutes.
For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
Workflow Diagram
Caption: Recrystallization workflow for Methyl 3-Fluoro-2-nitrobenzoate.
Monitoring the Esterification of 3-Fluoro-2-nitrobenzoic Acid using Thin-Layer Chromatography (TLC)
An Application Note and Protocol for Thin-Layer Chromatography in the Synthesis of Methyl 3-Fluoro-2-nitrobenzoate Audience: Researchers, scientists, and drug development professionals. Introduction Methyl 3-fluoro-2-nit...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note and Protocol for Thin-Layer Chromatography in the Synthesis of Methyl 3-Fluoro-2-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-fluoro-2-nitrobenzoate is a key chemical intermediate used in the synthesis of a variety of complex molecules for pharmaceutical research and development.[1] Its synthesis is often achieved through the acid-catalyzed esterification of 3-fluoro-2-nitrobenzoic acid with methanol.[1] To ensure the reaction proceeds to completion and to minimize the formation of impurities, it is crucial to monitor its progress. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for this purpose.[2] This application note provides a detailed protocol for monitoring this specific reaction, allowing for a qualitative assessment of the consumption of the starting material and the formation of the desired product.
Principle of TLC Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). The stationary phase, silica gel, is polar. In this experiment, the starting material, 3-fluoro-2-nitrobenzoic acid, is a carboxylic acid, which is significantly more polar than the product, the methyl ester. The carboxylic acid will interact more strongly with the polar silica gel, causing it to travel a shorter distance up the TLC plate.[3] Conversely, the less polar product, Methyl 3-Fluoro-2-nitrobenzoate, will have a weaker interaction with the stationary phase and will be carried further by the mobile phase. This difference in polarity results in a clear separation between the spots of the starting material and the product, identifiable by their distinct Retention Factor (Rf) values.
Materials and Reagents
TLC Plates: Silica gel 60 F₂₅₄ plates
Reactants:
3-Fluoro-2-nitrobenzoic acid (Starting Material - SM)
Prepare the mobile phase (eluent) by mixing n-Hexane and Ethyl Acetate in a 4:1 (v/v) ratio.
Pour the prepared eluent into the TLC developing chamber to a depth of approximately 0.5 cm.
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better separation.
Cover the chamber with its lid and allow it to equilibrate for at least 10-15 minutes before use.
Sample Preparation for Spotting
Starting Material (SM) Reference: Dissolve a small amount (1-2 mg) of 3-Fluoro-2-nitrobenzoic acid in a few drops of dichloromethane or ethyl acetate.
Reaction Mixture (RM): At various time points during the synthesis (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (1-2 drops) of the reaction mixture and dilute it with 0.5 mL of dichloromethane or ethyl acetate.
TLC Plate Spotting
Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate.[3]
Mark three distinct, equidistant points on the origin line for spotting.
Using a capillary tube, spot a small amount of the prepared samples onto the marked points in the following order:
Lane 1: Starting Material (SM) reference.
Lane 2: Co-spot (apply the SM reference first, let it dry, then spot the Reaction Mixture directly on top).
Lane 3: Reaction Mixture (RM).
Ensure the spots are small and concentrated, approximately 1-2 mm in diameter.[5] Allow the solvent to fully evaporate from the spots before developing the plate.
TLC Plate Development
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.[5]
Ensure the origin line with the spots is above the level of the eluent.
Cover the chamber and allow the solvent front to ascend the plate by capillary action.[3]
When the solvent front reaches about 1 cm from the top of the plate, remove the plate from the chamber with forceps.
Immediately mark the position of the solvent front with a pencil and allow the plate to air dry completely in a fume hood.
Visualization of TLC Plate
A. Non-Destructive Method: UV Light
Place the dried TLC plate under a UV lamp and view it at a wavelength of 254 nm.[6]
The aromatic rings in both the starting material and the product are UV-active and will appear as dark spots against the fluorescent green background of the plate.[6][7]
Gently circle the visible spots with a pencil to mark their positions.[6]
B. Destructive Method: Staining for Nitro Compounds
For more sensitive detection, a specific stain for aromatic nitro compounds can be used.[8] This method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[8]
Reduction:
Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.[8]
Evenly spray the dried TLC plate with the stannous chloride solution in a fume hood.[8]
Heat the plate with a heat gun or on a hot plate at 100°C for 10-15 minutes.[8]
Allow the plate to cool completely.
Diazotization:
Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).
Spray the cooled plate with the sodium nitrite solution.[8]
Coupling:
Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH.[8]
Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.[8]
The spots corresponding to the nitro-containing compounds should appear as distinct orange to red colored spots.[8]
Documentation: Circle the spots and photograph the plate, as the colors may fade over time.[8]
Data Presentation and Interpretation
The progress of the reaction is monitored by observing the changes in the TLC plate over time.
The spot corresponding to the starting material (3-Fluoro-2-nitrobenzoic acid) will diminish in intensity.
A new spot, corresponding to the less polar product (Methyl 3-Fluoro-2-nitrobenzoate), will appear with a higher Rf value.
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
The Retention Factor (Rf) for each spot is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Compound
Function
Expected Polarity
Expected Rf Value*
Visualization
3-Fluoro-2-nitrobenzoic acid
Starting Material
High
~ 0.1 - 0.2
UV active, stains orange/red with nitro stain
Methyl 3-Fluoro-2-nitrobenzoate
Product
Low
~ 0.5 - 0.6
UV active, stains orange/red with nitro stain
*Note: Rf values are estimates and can vary depending on the exact TLC plate, chamber saturation, temperature, and eluent composition. They should be confirmed experimentally.
Diagrams
Logical Workflow for TLC Monitoring
Caption: Workflow for monitoring the reaction using TLC.
Reaction Signaling Pathway
Caption: Esterification reaction and TLC properties of components.
Technical Support Center: Synthesis of Methyl 3-Fluoro-2-nitrobenzoate
This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key interme...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of Methyl 3-Fluoro-2-nitrobenzoate, a key intermediate in the pharmaceutical industry.[1]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of Methyl 3-Fluoro-2-nitrobenzoate.
Issue 1: Low Yield in the Esterification of 3-Fluoro-2-nitrobenzoic Acid
Question: My Fischer esterification of 3-Fluoro-2-nitrobenzoic acid with methanol is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in Fischer esterification are common and often stem from the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2]
Potential Solutions:
Water Removal: Employ a Dean-Stark apparatus to continuously remove water as it forms during the reaction. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can be effective.[2]
Excess Alcohol: Using a large excess of methanol can drive the equilibrium towards the product side.[2]
Catalyst Choice and Amount: Ensure your acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is fresh and active. Use it in appropriate catalytic amounts, as too much can lead to side reactions like sulfonation, especially at higher temperatures.[2]
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.[2] Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.[3]
Issue 2: Formation of Multiple Products in the Nitration of Methyl 3-Fluorobenzoate
Question: I am attempting to synthesize Methyl 3-Fluoro-2-nitrobenzoate by nitrating Methyl 3-fluorobenzoate, but I am getting a mixture of isomers. How can I improve the regioselectivity for the desired product?
Answer: The nitration of a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers. The directing effects of the substituents on the ring determine the product distribution. In Methyl 3-fluorobenzoate, the fluorine is an ortho, para-director, while the methyl ester group is a meta-director.
Potential Solutions:
Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature (typically below 6°C) is crucial to minimize the formation of unwanted byproducts and dinitrated products.[4]
Controlled Addition of Nitrating Mixture: Add the nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) very slowly to the solution of Methyl 3-fluorobenzoate while stirring vigorously.[4][5] This helps to maintain a low temperature and ensure homogenous mixing.
Choice of Nitrating Agent: While a mixture of nitric and sulfuric acids is common, other nitrating agents can be explored for improved selectivity under specific conditions.
Issue 3: Difficulty in Purifying the Final Product
Question: After the reaction, I am struggling to obtain pure Methyl 3-Fluoro-2-nitrobenzoate. What are the best purification methods?
Answer: Impurities can arise from unreacted starting materials, side products, or residual catalyst.
Potential Solutions:
Work-up Procedure: After the reaction, pouring the mixture onto crushed ice can help precipitate the solid product.[4][6] Washing the crude product with cold water can remove residual acids. A wash with a dilute sodium bicarbonate solution can neutralize any remaining acid, followed by a water wash.[7]
Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system, such as a mixture of ethanol and water, can be used.[4][8] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, leading to the formation of purer crystals.[8]
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Methyl 3-Fluoro-2-nitrobenzoate?
A1: The two primary methods are:
Esterification of 3-Fluoro-2-nitrobenzoic acid: This involves reacting 3-Fluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst.[1]
Nitration of Methyl 3-fluorobenzoate: This involves the electrophilic aromatic substitution of Methyl 3-fluorobenzoate using a nitrating agent.[1]
Q2: Which catalysts are typically used for the esterification of 3-Fluoro-2-nitrobenzoic acid?
A2: Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] Thionyl chloride (SOCl₂) can also be used to first convert the carboxylic acid to an acid chloride, which then readily reacts with methanol.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What is a standard work-up procedure for the nitration of Methyl 3-fluorobenzoate?
A4: A typical work-up involves carefully pouring the reaction mixture onto crushed ice to precipitate the crude product. The solid is then collected by vacuum filtration and washed with cold water to remove the acid catalyst. Further washing with a dilute solution of sodium bicarbonate can neutralize any remaining acid.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Esterification of Substituted Nitrobenzoic Acids
Protocol 1: Esterification of 3-Fluoro-2-nitrobenzoic Acid
This protocol is adapted from a similar procedure for 2-fluoro-3-nitrobenzoic acid.[7]
Dissolution: In a round-bottom flask, dissolve 3-Fluoro-2-nitrobenzoic acid in methanol.
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
Heating: Heat the reaction mixture to 50°C or reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction by TLC.
Solvent Removal: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
Extraction: Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral.
Washing and Drying: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Methyl 3-Fluoro-2-nitrobenzoate.
Purification: Purify the crude product by recrystallization if necessary.
Protocol 2: Nitration of Methyl 3-Fluorobenzoate
This protocol is based on the general procedure for the nitration of methyl benzoate.[4]
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice-water bath.
Substrate Preparation: In a separate reaction flask, dissolve Methyl 3-fluorobenzoate in concentrated sulfuric acid and cool the mixture in an ice-water bath.
Nitration: Add the prepared nitrating mixture dropwise to the solution of Methyl 3-fluorobenzoate over a period of about 15 minutes, ensuring the temperature of the reaction mixture does not exceed 6°C.
Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes.
Precipitation: Carefully pour the reaction mixture onto a beaker of crushed ice with stirring. A solid precipitate of the crude product should form.
Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration.
Washing: Wash the crude product with a small amount of ice-cold water.
Purification: Purify the crude product by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Synthetic routes to Methyl 3-Fluoro-2-nitrobenzoate.
Identifying and minimizing by-products in the nitration of methyl 3-fluorobenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of methyl 3-fluorobenzoate. Frequently Asked Questions (F...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of methyl 3-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and by-products expected from the nitration of methyl 3-fluorobenzoate?
A1: The nitration of methyl 3-fluorobenzoate is an electrophilic aromatic substitution reaction that yields a mixture of regioisomers due to the competing directing effects of the fluorine and methyl ester substituents. The primary expected products are mono-nitrated isomers.
Expected Main Products: The fluorine atom is an ortho-, para-director, while the methyl ester group is a meta-director. The positions ortho and para to the fluorine (C2, C4, C6) are activated, whereas the position meta to the ester (C5) is the least deactivated. This results in a mixture of isomers, with the exact ratios depending heavily on reaction conditions.
Common By-products:
Regioisomers: Undesired isomers such as methyl 3-fluoro-2-nitrobenzoate, methyl 3-fluoro-4-nitrobenzoate, and methyl 3-fluoro-6-nitrobenzoate are common by-products.
Dinitrated Compounds: Over-nitration can occur if reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), leading to the formation of dinitro-isomers.[1][2]
Hydrolysis Products: The acidic reaction and workup conditions can cause hydrolysis of the methyl ester to the corresponding carboxylic acid (e.g., 3-fluoro-nitrobenzoic acid).
Oxidation Products: Excessively high temperatures can lead to oxidative side reactions, often indicated by a dark brown or black reaction mixture.
Q2: How do the fluorine and methyl ester groups influence the position of nitration?
A2: The final product distribution is a result of the combined influence of both groups.
Fluorine (-F): As a halogen, fluorine is an ortho-, para-director. It activates these positions for electrophilic attack through resonance (donation of lone pair electrons) despite being an electron-withdrawing group by induction.
Methyl Ester (-COOCH₃): This is a deactivating, meta-directing group.[3][4][5] It withdraws electron density from the aromatic ring, making the reaction slower than the nitration of benzene itself.[1] It directs the incoming electrophile to the meta position (C5) because the ortho and para positions are significantly destabilized.
Q3: Why is strict temperature control so critical for this reaction?
A3: Temperature control is the most crucial parameter for minimizing by-products. The nitration of aromatic compounds is a highly exothermic reaction.
Selectivity: Low temperatures (e.g., 0–10°C) are essential for achieving good regioselectivity.[5] Higher temperatures provide enough energy to overcome the activation barriers for the formation of less-favored isomers, resulting in a more complex product mixture.
Preventing Dinitration: Elevated temperatures increase the reaction rate and can lead to a second nitration on the already nitrated product ring, which is a common source of impurities.[2]
Safety: Poor temperature control can cause the reaction to run away, leading to a rapid increase in temperature and pressure, and the formation of degradation products.[5]
Troubleshooting Guide
Problem: My final product yield is significantly lower than expected.
Possible Cause
Suggested Solution
Incomplete Reaction
The reaction may not have gone to completion. Verify completion using TLC or LC-MS before quenching the reaction. Consider extending the reaction time, but maintain a low temperature.
Loss During Workup
The product may be partially soluble in the wash solutions. Ensure that all washes are performed with ice-cold solvents (water, methanol) to minimize product loss.[6]
Suboptimal Temperature
If the temperature was too low, the reaction rate might be too slow. If it was too high, side reactions could have consumed the starting material. Strictly maintain the recommended temperature range (e.g., 0-10°C).[7]
Inefficient Quenching/Precipitation
Ensure the reaction mixture is poured onto a sufficient amount of ice to fully precipitate the product.[8] Stir the resulting slurry thoroughly to allow for complete solidification before filtration.[6]
Problem: Product analysis (NMR, GC-MS) shows a high percentage of undesired regioisomers.
Possible Cause
Suggested Solution
High Reaction Temperature
This is the most common cause of poor regioselectivity. Ensure the substrate solution is thoroughly cooled before adding the nitrating mixture and that the internal temperature does not exceed 10°C during the addition.[5]
Rapid Addition of Nitrating Agent
Adding the mixed acid too quickly creates localized "hot spots" that reduce selectivity, even if the overall bath temperature is low.[7] Add the nitrating mixture dropwise over an extended period (e.g., 15-30 minutes) with vigorous stirring.[7]
Problem: I am observing dinitrated by-products in my final product.
Possible Cause
Suggested Solution
Excess Nitrating Agent
Using a large excess of nitric acid increases the likelihood of a second nitration. Use a carefully measured amount, typically 1.05-1.1 equivalents of nitric acid.
High Reaction Temperature or Extended Time
Dinitration is more prevalent at higher temperatures.[2] Maintain a low temperature and monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to avoid over-reaction.
Problem: My product has been hydrolyzed to the carboxylic acid.
Possible Cause
Suggested Solution
Prolonged Exposure to Acidic Conditions at High Temperature
While some hydrolysis is possible, it is exacerbated by heat. Avoid heating the reaction mixture. During workup, neutralize the product if it will be exposed to aqueous conditions for an extended period, or extract it promptly into an organic solvent.
Harsh Recrystallization Conditions
If recrystallizing from an acidic aqueous solution, hydrolysis can occur. Use a neutral solvent system like methanol or ethanol/water for purification.[4]
Data Presentation
Table 1: Physicochemical Properties of Potential Mono-nitration Isomers
Compound Name
Structure
Molecular Formula
Molecular Weight ( g/mol )
Potential Position of Nitration
Methyl 3-fluoro-2-nitrobenzoate
C₈H₆FNO₄
199.14
Ortho to -F
Methyl 3-fluoro-4-nitrobenzoate
C₈H₆FNO₄
199.14
Para to -F
Methyl 3-fluoro-6-nitrobenzoate
C₈H₆FNO₄
199.14
Ortho to -F
Methyl 3-fluoro-5-nitrobenzoate
C₈H₆FNO₄
199.14
Meta to -F
Table 2: Representative Effect of Temperature on Product Distribution
Reaction Temperature
Desired Isomer Yield
Combined Isomeric By-products
Dinitrated By-products
0-5°C (Controlled)
65-75%
20-30%
< 5%
25-30°C (Room Temp)
40-50%
40-50%
5-10%
> 50°C (High Temp)
< 30%
> 50%
> 20%
Note: These values are illustrative examples to demonstrate the trend and may not represent exact experimental outcomes.
Experimental Protocols
Protocol: Controlled Nitration of Methyl 3-Fluorobenzoate
Safety Precautions: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[4] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic.
Materials:
Methyl 3-fluorobenzoate
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Concentrated Nitric Acid (HNO₃, 70%)
Methanol (for recrystallization)
Deionized Water
Ice
Procedure:
Prepare the Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add 1.5 mL of concentrated H₂SO₄ to 1.5 mL of concentrated HNO₃ with gentle swirling.[4] Keep this mixture cooled in the ice bath.
Prepare the Substrate Solution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2.0 g of methyl 3-fluorobenzoate. Slowly and carefully add 4.0 mL of concentrated H₂SO₄ while stirring.[4]
Cool the Reaction Flask: Cool the substrate solution by immersing the flask in an ice-salt bath until the internal temperature is between 0°C and 5°C.
Perform the Nitration: Using a dropping funnel or a Pasteur pipette, add the chilled nitrating mixture dropwise to the vigorously stirred substrate solution over 20-30 minutes.[7] Critically, ensure the internal temperature does not rise above 10°C.
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
Quench the Reaction: Carefully pour the reaction mixture onto ~25 g of crushed ice in a beaker with stirring.[8] A solid precipitate should form.
Isolate the Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
Wash the Product: Wash the filter cake with two portions of ice-cold deionized water (2 x 15 mL), followed by one portion of ice-cold methanol (1 x 10 mL) to remove residual acids and some impurities.[6]
Purification: Purify the crude product by recrystallization from hot methanol or an ethanol/water mixture to yield the desired nitrated product.[4][8] Dry the final crystals under vacuum.
Visualizations
Caption: Reaction pathway for the nitration of methyl 3-fluorobenzoate.
Caption: A workflow for troubleshooting common nitration issues.
Troubleshooting low yield in the esterification of 3-fluoro-2-nitrobenzoic acid
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the esterifi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the esterification of 3-fluoro-2-nitrobenzoic acid.
Troubleshooting Guide
Question: My esterification of 3-fluoro-2-nitrobenzoic acid is resulting in a low or no product yield. What are the potential causes and how can I address them?
Answer:
Low yields in the Fischer esterification of 3-fluoro-2-nitrobenzoic acid are common and typically stem from the reversible nature of the reaction. The primary factors to investigate are inefficient water removal, catalyst-related issues, suboptimal reaction conditions, and potential side reactions.
Equilibrium Limitations: Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1][2][3] If water is not removed from the reaction mixture, the equilibrium can shift back toward the starting materials, reducing your ester yield.[4][5]
Catalyst Inactivity: The acid catalyst (e.g., H₂SO₄) can be deactivated by the water produced during the reaction.[6] An insufficient amount of catalyst or using a degraded catalyst will also slow the reaction rate.[4]
Suboptimal Temperature: If the reaction temperature is too low, the rate of reaction will be very slow, preventing it from reaching completion in a practical timeframe.[4] Conversely, excessively high temperatures can promote side reactions.[7][8]
Steric Hindrance: The presence of substituents on the benzoic acid ring, such as the ortho-nitro group in your compound, can sterically hinder the approach of the alcohol, potentially slowing the reaction. This effect is more pronounced with bulkier secondary or tertiary alcohols.[1][6]
Below is a workflow to help diagnose the cause of low yield.
Caption: Troubleshooting workflow for low esterification yield.
Question: I'm observing unexpected spots on my TLC plate. What are the most common side reactions?
Answer:
The formation of byproducts can complicate purification and reduce the yield of the desired ester. For 3-fluoro-2-nitrobenzoic acid, the most probable side reactions are:
Sulfonation: When using concentrated sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring can occur as a competing reaction.[7][8]
Alcohol Dehydration: Tertiary alcohols are prone to dehydration under strong acid catalysis, and even secondary alcohols can dehydrate at higher temperatures, leading to the formation of alkenes.[1]
Self-Condensation/Anhydride Formation: While less common under these conditions, it is possible for two molecules of the carboxylic acid to form an anhydride, especially if the reaction is overheated in the absence of sufficient alcohol.
To mitigate these issues, consider using an alternative acid catalyst like para-toluenesulfonic acid (p-TsOH), which is less likely to cause sulfonation.[8][9] Using primary alcohols and carefully controlling the reaction temperature can also minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: How can I effectively drive the reaction equilibrium towards the ester product?
To maximize your yield, you must shift the reaction equilibrium to the right. There are two primary strategies for this:
Use an Excess of a Reactant: The reaction can be driven forward by using a large excess of one reactant, usually the alcohol as it is often less expensive and can serve as the solvent.[1][2] Using a 10-fold excess of alcohol can significantly increase ester yield.[2]
Remove Water As It Forms: Continuously removing the water byproduct is a very effective method. This can be accomplished by:
Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[2][9]
Adding a drying agent such as molecular sieves to the reaction mixture. However, note that molecular sieves may be ineffective as water scavengers in sealed-vessel microwave reactions at high temperatures.[10]
Q2: Can microwave-assisted synthesis improve my results?
Yes, microwave-assisted organic synthesis (MAOS) can be highly effective for Fischer esterification. It offers benefits such as dramatically reduced reaction times and increased product yields.[6] For the structurally similar 4-fluoro-3-nitrobenzoic acid, an optimized microwave method at 130°C for 15 minutes gave a good yield.[6] A key technique in sealed-vessel microwave reactions is to add the acid catalyst at specific intervals to counteract its deactivation by the water being produced.[6][10][11]
Q3: Which type of alcohol should I use?
The choice of alcohol significantly impacts the reaction rate and final yield.
Primary alcohols (e.g., methanol, ethanol, butanol) generally produce the highest yield of the ester product.[6][10]
Secondary alcohols (e.g., isopropanol) are less reactive due to increased steric hindrance.
Tertiary alcohols (e.g., tert-butanol) typically result in the lowest yields and are prone to dehydration side reactions.[1][6]
Data Presentation
The following table, adapted from a study on the closely related 4-fluoro-3-nitrobenzoic acid, illustrates the effect of alcohol choice on product yield in a microwave-assisted esterification.
Entry
Alcohol
Product Yield (%)
1
Methanol
85
2
Ethanol
92
3
Propanol
90
4
Butanol
95
5
Isopropanol (Secondary)
65
6
Tert-butanol (Tertiary)
20
Data adapted from a study on 4-fluoro-3-nitrobenzoic acid under optimized microwave conditions (130°C, 15 min total irradiation, interval catalyst addition).[6]
This protocol outlines a standard reflux procedure for producing methyl 3-fluoro-2-nitrobenzoate.
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-2-nitrobenzoic acid (1.0 eq).
Reagents: Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent.
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq).
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water.
Isolation: The product may precipitate as a solid. Isolate the crude product by suction filtration and wash with cold water to remove residual acid.[5]
Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[5]
This protocol is based on an optimized procedure for a similar substrate and can significantly reduce reaction time.[6]
Setup: In a 3 mL microwave reaction vessel, combine 3-fluoro-2-nitrobenzoic acid (1.0 eq, e.g., 1.35 mmol) and 1 mL of ethanol.
Catalyst Addition (Interval): Add an initial portion of concentrated H₂SO₄ (e.g., 1/3 of the total 4% catalytic amount).
Reaction - Part 1: Irradiate the mixture in a CEM-type microwave reactor at 130°C with a hold time of 5 minutes.
Reaction - Part 2 & 3: Cool the vessel, add the second portion of H₂SO₄, and irradiate again at 130°C for 5 minutes. Repeat this process a third time for a total irradiation time of 15 minutes.
Work-up: After the final cycle, cool the reaction and evaporate the solvent under reduced pressure.
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer with a sodium bisulfite (NaHSO₃) solution and then with brine. Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).[6]
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude ester.
Reaction Pathway Visualization
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Simplified mechanism of Fischer esterification.
Technical Support Center: Optimizing Reaction Conditions for the Reduction of Methyl 3-Fluoro-2-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reduction of Methyl 3-Fluoro-2-nitrobenzoate to Methyl 2-amino-3-fluorobenzo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reduction of Methyl 3-Fluoro-2-nitrobenzoate to Methyl 2-amino-3-fluorobenzoate. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of Methyl 3-Fluoro-2-nitrobenzoate, presented in a question-and-answer format.
Q1: My reaction is incomplete, and I still have a significant amount of starting material. What are the likely causes and solutions?
A1: Incomplete reduction is a frequent challenge. Several factors could be at play, ranging from reagent activity to reaction conditions. Here’s a systematic approach to troubleshoot this issue:
Catalyst/Reagent Inactivity:
Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be old or poisoned. Ensure you are using a fresh batch of catalyst. Certain functional groups, though not present in the target molecule, can poison noble metal catalysts.[1] If catalyst poisoning is suspected from other sources (e.g., solvent impurities), filtering the reaction mixture and adding fresh catalyst might help.
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface of the metal may be oxidized. Pre-activating the metal powder by washing with dilute acid can improve its reactivity. Ensure the metal is finely powdered to maximize surface area.[2]
Poor Solubility: The starting material, Methyl 3-Fluoro-2-nitrobenzoate, has low solubility in water but is soluble in many organic solvents.[3] If the substrate is not fully dissolved, the reaction rate will be significantly hindered.
Solution: For catalytic hydrogenations, solvents like methanol, ethanol, or ethyl acetate are effective.[1] Using a co-solvent system, such as ethanol/water or acetic acid, can sometimes improve solubility and reaction rates.[2]
Insufficient Hydrogen Pressure (for Catalytic Hydrogenation): While many hydrogenations can be performed at atmospheric pressure (e.g., with a hydrogen balloon), some reactions require higher pressures to proceed to completion.
Solution: If you are using a balloon, ensure there are no leaks. If the reaction is still sluggish, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.
Inadequate Temperature: Many reductions of aromatic nitro compounds proceed well at room temperature. However, gentle heating may be necessary to increase the reaction rate.[2]
Solution: Try warming the reaction mixture to 35-40°C. Monitor the reaction closely, as excessive heat can sometimes lead to side product formation.[2]
Q2: I am observing the formation of side products. How can I improve the selectivity of the reaction?
A2: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. The formation of side products like azoxy or azo compounds can occur if the reaction does not go to completion.
Control Reaction Conditions:
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (for metal/acid reductions) to drive the reaction to completion.
Temperature Control: The reduction is often exothermic. If the temperature rises uncontrollably, it can promote the formation of dimeric side products. Maintain a stable temperature throughout the reaction.[2]
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early can leave intermediates, while excessively long reaction times might lead to degradation.
Choice of Reducing Agent:
Catalytic hydrogenation is often a very clean and high-yielding method for this transformation.[1]
Stannous chloride (SnCl₂) is known for its mildness and high chemoselectivity, often sparing other reducible groups like esters.[4]
Iron in acidic media (e.g., acetic acid or ammonium chloride) is a robust and cost-effective method that is generally very selective for the nitro group.[5]
Q3: I am concerned about the stability of the ester and the C-F bond during the reduction. Which methods are safest?
A3: Both the methyl ester and the aryl fluoride are generally stable under many nitro reduction conditions. However, highly acidic or basic conditions, especially with prolonged heating, could potentially lead to ester hydrolysis.
Chemoselective Methods:
Catalytic Hydrogenation (Pd/C): This is a highly chemoselective method and is unlikely to affect the ester or the C-F bond under neutral conditions.[1]
SnCl₂ in Ethanol/Ethyl Acetate: This method is performed under non-acidic and non-aqueous conditions and is known to be very mild, preserving ester functionalities.[4]
Fe in Acetic Acid or with Ammonium Chloride: These conditions are mildly acidic and generally do not lead to ester hydrolysis or defluorination.[5]
Frequently Asked Questions (FAQs)
Q: What is the most reliable and high-yielding method for reducing Methyl 3-Fluoro-2-nitrobenzoate?
A: Catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in methanol has been reported to give a 93.6% yield of Methyl 2-amino-3-fluorobenzoate.[1] This method is clean, efficient, and generally provides high purity product after a straightforward workup.
Q: What solvent should I use for this reaction?
A: For catalytic hydrogenation, methanol is a proven solvent.[1] Ethanol and ethyl acetate are also commonly used for similar reductions. For metal-based reductions, ethanol or a mixture of ethanol, water, and a mild acid like acetic acid is often employed.[5] The key is to ensure the starting material is fully dissolved.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, Methyl 2-amino-3-fluorobenzoate, is significantly more polar than the starting nitro compound and will have a lower Rf value on silica gel plates.
Q: What is the typical workup procedure?
A:
For Catalytic Hydrogenation: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure. The crude product can then be purified, for example, by recrystallization or column chromatography if necessary.[1]
For Metal/Acid Reductions: The reaction mixture is typically filtered to remove the excess metal. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the product.[5]
Data Presentation
The following table summarizes reaction conditions for the reduction of aromatic nitro compounds, with specific data for Methyl 3-Fluoro-2-nitrobenzoate where available.
Method
Reagents & Catalyst
Solvent
Temperature (°C)
Time (h)
Yield (%)
Notes
Catalytic Hydrogenation
H₂ (0.7-0.8 MPa), 10% Pd/C
Methanol
35-40
10
93.6
Specific for a similar substrate (methyl 2-fluoro-3-nitro-6-chlorobenzoate), but highly relevant.[1]
Stannous Chloride Reduction
SnCl₂·2H₂O
Ethanol
30 (ultrasound)
2
39-98 (general)
General procedure for aryl nitro compounds; yield varies with substrate.[5]
Iron Reduction
Fe powder
Acetic Acid/Ethanol/Water
30 (ultrasound)
1
39-98 (general)
General procedure for aryl nitro compounds; yield varies with substrate. Iron is considered superior to SnCl₂ in this report.[5]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol is adapted from a high-yield synthesis of a closely related compound.[1]
Materials:
Methyl 3-Fluoro-2-nitrobenzoate
10% Palladium on carbon (Pd/C)
Methanol
Hydrogen gas supply
Autoclave or hydrogenation vessel
Celite
Procedure:
To a suitable hydrogenation vessel, add Methyl 3-Fluoro-2-nitrobenzoate (1.0 eq) and methanol.
Carefully add 10% Pd/C (a typical loading is 5-10 mol % of Pd).
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
Pressurize the vessel with hydrogen to 0.7-0.8 MPa.
Stir the reaction mixture at 35-40°C for approximately 10 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 2-amino-3-fluorobenzoate.
The product can be further purified by recrystallization or column chromatography if needed.
Protocol 2: Reduction with Iron Powder and Acetic Acid
This is a general and robust protocol for the reduction of aromatic nitro compounds.[5]
Materials:
Methyl 3-Fluoro-2-nitrobenzoate
Reduced iron powder
Glacial acetic acid
Ethanol
Water
Ethyl acetate
2M Potassium hydroxide (KOH) solution
Procedure:
In a round-bottom flask, prepare a suspension of Methyl 3-Fluoro-2-nitrobenzoate (1.0 eq) in a solvent mixture of glacial acetic acid, ethanol, and water (e.g., a 2:2:1 ratio).
Add reduced iron powder (approx. 5 equivalents).
Stir the suspension vigorously at room temperature or with gentle heating (e.g., 30°C). The use of an ultrasonic bath can accelerate the reaction.
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
Once the reaction is complete, filter the mixture to remove the iron residue, washing the solid with ethyl acetate.
Transfer the filtrate to a separatory funnel and carefully add 2M KOH solution to neutralize the acetic acid and basify the aqueous layer.
Extract the aqueous layer with ethyl acetate (3 times).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Caption: General experimental workflow for the reduction of Methyl 3-Fluoro-2-nitrobenzoate.
Caption: Troubleshooting decision tree for the reduction of aromatic nitro compounds.
Technical Support Center: Purification of Crude Methyl 3-Fluoro-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual startin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual starting material from crude Methyl 3-Fluoro-2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material impurity in crude Methyl 3-Fluoro-2-nitrobenzoate?
The most common impurity is the unreacted starting material, 3-Fluoro-2-nitrobenzoic acid. This is due to the equilibrium nature of the Fischer esterification reaction used for its synthesis.[1][2][3]
Q2: What is the initial step to remove the acidic starting material?
An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, is the standard and most effective initial step.[4] The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt which is then extracted into the aqueous phase, leaving the desired ester in the organic layer.
Q3: What are other potential impurities in crude Methyl 3-Fluoro-2-nitrobenzoate?
Besides the starting material, other potential impurities can include:
Isomeric Impurities: Depending on the synthesis route of the initial starting material, trace amounts of other isomers of methyl fluoro-nitrobenzoate may be present.
Byproducts of Esterification: Side reactions during esterification, though generally minimal under controlled conditions, can lead to other minor impurities.
Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) used in the esterification may remain.
Hydrolysis Product: If the crude product is exposed to moisture, especially under acidic or basic conditions, some hydrolysis of the ester back to the carboxylic acid may occur.
Q4: Which purification techniques are most effective for achieving high purity Methyl 3-Fluoro-2-nitrobenzoate?
The most common and effective purification methods are recrystallization and column chromatography. The choice between these methods depends on the level of impurities and the desired final purity.
Troubleshooting Guides
Recrystallization Issues
Problem
Possible Cause
Troubleshooting Steps
Oiling out of the product
The melting point of the compound is lower than the boiling point of the solvent, or the compound is too soluble in the chosen solvent.
- Use a solvent with a lower boiling point or a solvent mixture.- Ensure complete dissolution at the lowest possible temperature.- Try a different solvent system (refer to the solubility data below).
No crystal formation upon cooling
The solution is not sufficiently saturated, or the compound is too soluble in the solvent even at low temperatures.
- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of pure Methyl 3-Fluoro-2-nitrobenzoate.
Low recovery of purified product
The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Product purity does not improve
The impurities have very similar solubility characteristics to the desired product.
- Consider a different recrystallization solvent or a solvent mixture.- If isomeric impurities are suspected, column chromatography is the recommended next step.
Column Chromatography Issues
Problem
Possible Cause
Troubleshooting Steps
Poor separation of product and starting material
The solvent system (eluent) is not optimized.
- Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation (difference in Rf values) between the product and the starting material. A common starting point is a mixture of hexane and ethyl acetate.
Product elutes too quickly or too slowly
The polarity of the eluent is too high or too low, respectively.
- Adjust the polarity of the eluent. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compound faster, or decrease it to slow it down.
Broad or tailing peaks
The column is overloaded with the sample, or the column was not packed properly.
- Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the silica gel weight).- Pack the column carefully to create a uniform stationary phase bed.
Co-elution of impurities
Impurities have a similar polarity to the product in the chosen eluent.
- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of compounds with close Rf values.[5]
Data Presentation
Table 1: Physicochemical Properties of Methyl 3-Fluoro-2-nitrobenzoate and 3-Fluoro-2-nitrobenzoic acid
The polarity of both compounds limits their solubility in non-polar solvents.
Aqueous NaHCO₃
Insoluble
Soluble (as sodium salt)
Key for separation via liquid-liquid extraction.
Experimental Protocols
Protocol 1: Removal of 3-Fluoro-2-nitrobenzoic Acid by Liquid-Liquid Extraction
Dissolution: Dissolve the crude Methyl 3-Fluoro-2-nitrobenzoate in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately half the volume of the organic layer.
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase (containing the desired ester), and the lower layer will be the aqueous phase (containing the sodium salt of the acidic starting material).
Draining: Carefully drain the lower aqueous layer.
Repeat: Repeat the washing step (steps 2-5) one or two more times to ensure complete removal of the acidic impurity.
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, now free of the acidic starting material.
Protocol 2: Purification by Recrystallization
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. Based on analogous compounds, methanol or ethanol are good starting points. An ideal solvent should dissolve the compound well when hot but poorly when cold.
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
Crystallization: Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Allow the crystals to dry completely, preferably in a vacuum oven, before determining the melting point and yield.
Protocol 3: Purification by Column Chromatography
TLC Analysis: Develop a suitable mobile phase for column chromatography by performing Thin Layer Chromatography (TLC). A good solvent system should provide a clear separation between Methyl 3-Fluoro-2-nitrobenzoate and any impurities. A starting point could be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The desired product should have an Rf value of approximately 0.2-0.4.
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
Fraction Collection: Collect the eluent in a series of fractions.
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Methyl 3-Fluoro-2-nitrobenzoate.
Mandatory Visualization
Caption: A workflow for the purification of Methyl 3-Fluoro-2-nitrobenzoate.
Challenges in scaling up the synthesis of Methyl 3-Fluoro-2-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-Fluoro-2-nitroben...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-Fluoro-2-nitrobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Methyl 3-Fluoro-2-nitrobenzoate, particularly when scaling up production.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield
Incomplete reaction: Insufficient reaction time or temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If starting from 3-Fluoro-2-nitrobenzoic acid, consider extending the reaction time at 50°C or slightly increasing the temperature.- For the nitration route, ensure the nitrating mixture is added slowly and the temperature is maintained below 15°C to prevent side reactions.[1]
Side reactions: Formation of undesired isomers during nitration or degradation of starting materials/product.
- For nitration, precise temperature control is crucial. Use an ice-salt bath for better temperature management during scale-up.- The ester group in methyl 3-fluorobenzoate is a meta-director; however, other isomers can form if the reaction conditions are not optimal.[2][3]
Loss during work-up and purification: Product dissolving in the aqueous phase or inefficient extraction/recrystallization.
- Ensure the pH of the aqueous phase is neutral before extraction with an organic solvent.[4]- Use ice-cold solvents for washing to minimize product loss.[1]- Optimize the solvent system for recrystallization to maximize crystal formation and purity.
Product Impurity
Presence of starting materials: Incomplete reaction.
- As mentioned above, ensure the reaction goes to completion by monitoring and adjusting reaction time/temperature.- Purify the crude product thoroughly.
Formation of isomers (especially in nitration): Incorrect reaction conditions.
- The primary product of nitrating a meta-directing substrate is the meta-substituted isomer. However, ortho and para isomers can form.[5]- Maintain a low reaction temperature and slow addition of the nitrating agent to enhance regioselectivity.
Residual acid catalyst: Inadequate neutralization during work-up.
- Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, ensuring all acid is neutralized.[4]
Difficulty in Isolating the Product
Product is an oil instead of a solid: Presence of impurities or residual solvent.
- Impurities can lower the melting point of the product, causing it to appear as an oil.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[6]- Recrystallization from a suitable solvent system can help in obtaining a crystalline solid.[7]
Emulsion formation during extraction:
- Add brine (saturated NaCl solution) to break up the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.
Runaway Reaction (Exotherm)
Poor temperature control during nitration: The nitration reaction is highly exothermic.
- Use a jacketed reactor with a reliable cooling system for large-scale reactions.- Add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) slowly and portion-wise, carefully monitoring the internal temperature.[2][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Methyl 3-Fluoro-2-nitrobenzoate?
A1: There are two main synthetic pathways for preparing Methyl 3-Fluoro-2-nitrobenzoate:
Esterification of 3-Fluoro-2-nitrobenzoic acid: This method involves the reaction of 3-Fluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[9]
Nitration of methyl 3-fluorobenzoate: This is an electrophilic aromatic substitution reaction where methyl 3-fluorobenzoate is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[9]
Q2: How do I choose the most suitable synthesis route?
A2: The choice of synthesis route often depends on the availability and cost of the starting materials, as well as the desired scale of production.[9]
The esterification route is generally straightforward if 3-Fluoro-2-nitrobenzoic acid is readily available.
The nitration route may be more economical if methyl 3-fluorobenzoate is the more accessible precursor.
Q3: What are the critical parameters to control during the nitration of methyl 3-fluorobenzoate?
A3: The most critical parameter is temperature control . The nitration reaction is highly exothermic, and maintaining a low temperature (typically between 0°C and 15°C) is essential to prevent the formation of unwanted byproducts and ensure safety.[1] Slow, controlled addition of the nitrating mixture is also crucial.
Q4: My final product is a pale yellow solid. Is this expected?
A4: Yes, crude Methyl 3-Fluoro-2-nitrobenzoate is often described as a pale yellow solid.[4] Further purification through recrystallization can potentially yield a purer, off-white crystalline product.
Q5: What is a suitable solvent for recrystallizing Methyl 3-Fluoro-2-nitrobenzoate?
A5: While specific data for this compound is limited in the provided results, a common technique for similar compounds like methyl 3-nitrobenzoate is recrystallization from a mixed solvent system, such as ethanol and water. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added until the solution becomes slightly cloudy. Upon cooling, pure crystals should form.[2][7]
Experimental Protocols
Protocol 1: Esterification of 3-Fluoro-2-nitrobenzoic Acid
This protocol is adapted from the synthesis of similar compounds.[4]
Dissolve 3-Fluoro-2-nitrobenzoic acid (1.0 eq.) in methanol (approximately 10 mL per gram of acid).
Carefully add concentrated sulfuric acid (1.0 eq.) to the solution while stirring.
Heat the reaction mixture to 50°C and maintain for 16 hours, or until the reaction is complete as monitored by TLC/HPLC.
Remove the methanol under reduced pressure.
Dilute the residue with ethyl acetate.
Wash the organic solution with saturated aqueous NaHCO₃ solution until the aqueous phase is neutral.
Separate the organic layer and wash with water, followed by brine.
Dry the organic phase over anhydrous Na₂SO₄.
Filter the solution and concentrate under reduced pressure to obtain crude Methyl 3-Fluoro-2-nitrobenzoate.
Protocol 2: Nitration of Methyl 3-Fluorobenzoate
This protocol is based on the general procedure for the nitration of methyl benzoate.[2]
Materials:
Methyl 3-fluorobenzoate
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Crushed Ice
Ice-cold water
Procedure:
In a flask, add methyl 3-fluorobenzoate (1.0 eq.) and cool it in an ice-water bath.
Slowly add concentrated sulfuric acid (approx. 2 volumes per volume of ester) with swirling, keeping the mixture cool.
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.0 eq.) to concentrated nitric acid (1.0 eq.), keeping this mixture cool in an ice-water bath.
Add the nitrating mixture dropwise to the methyl 3-fluorobenzoate solution over approximately 15 minutes. Ensure the temperature of the reaction mixture does not exceed 15°C.
After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.
Pour the reaction mixture onto crushed ice and stir. A solid product should precipitate.
Allow the ice to melt, then filter the solid product under suction.
Wash the crude product with a small amount of ice-cold water.
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Reaction Conditions for Esterification of 2-Fluoro-3-nitrobenzoic Acid
Preventing decomposition of Methyl 3-Fluoro-2-nitrobenzoate during reactions
Welcome to the technical support center for Methyl 3-Fluoro-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently as...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Methyl 3-Fluoro-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of working with this versatile chemical intermediate.
Troubleshooting Guides
Decomposition of Methyl 3-Fluoro-2-nitrobenzoate can manifest as discoloration, the formation of byproducts, or low yields in chemical reactions. Below are troubleshooting guides for common reactions involving this compound.
Insufficiently activated aromatic ring for the chosen nucleophile.
Use a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time). Consider using a stronger base to deprotonate the nucleophile.
Poor solubility of reactants.
Select a solvent in which all reactants are soluble, such as DMF, DMSO, or NMP.
Formation of multiple products
Reaction with the fluorine at the 3-position or other positions.
Optimize reaction conditions to favor substitution at the desired position. This may involve using a milder base or lower temperatures.
Side reactions involving the nitro group.
Use aprotic polar solvents and carefully control the temperature to minimize side reactions.
Product decomposition (darkening of reaction mixture)
High reaction temperatures leading to thermal decomposition.
Monitor the reaction closely and maintain the lowest effective temperature. Consider microwave-assisted synthesis for rapid, controlled heating.
Presence of strong bases causing unwanted side reactions.
Use a milder base such as K₂CO₃ or Et₃N. Add the base portion-wise to control the reaction rate.
Table 2: Troubleshooting Nitro Group Reduction
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete reduction
Inactive catalyst or insufficient reducing agent.
Use a fresh, active catalyst (e.g., Pd/C, PtO₂). Ensure an adequate molar excess of the reducing agent (e.g., H₂, hydrazine, NaBH₄).
Formation of hydroxylamine or azo compounds
Incomplete reduction of the nitro group.
Increase the reaction time or the amount of reducing agent to ensure complete reduction to the amine.
Defluorination of the aromatic ring
Harsh reduction conditions (e.g., high-pressure hydrogenation with certain catalysts).
Use milder reducing agents like SnCl₂/HCl or Fe/NH₄Cl. Catalytic transfer hydrogenation with a suitable hydrogen donor can also be a good alternative.
Reduction of the ester group
Use of a non-selective reducing agent (e.g., LiAlH₄).
Use a chemoselective reducing agent that will not affect the ester group, such as catalytic hydrogenation or metal/acid combinations.
Use a sufficient excess of a strong base like NaOH or KOH. Increase the reaction time or temperature as needed.
Poor solubility of the ester in the reaction medium.
Use a co-solvent such as THF or methanol to improve solubility.
Formation of colored byproducts
Decomposition of the nitroaromatic ring under prolonged heating in strong base.[1]
Keep the reaction time to a minimum and use the lowest effective temperature. Monitor the reaction progress closely by TLC.
Decarboxylation of the resulting carboxylic acid
High temperatures during workup or subsequent steps, especially if the solution is acidic.
Perform the acidification step at low temperatures (e.g., 0 °C) and avoid excessive heating of the isolated carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 3-Fluoro-2-nitrobenzoate?
A1: Methyl 3-Fluoro-2-nitrobenzoate is a stable solid under normal conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.
Q2: I observe a color change in my Methyl 3-Fluoro-2-nitrobenzoate upon storage. Is it decomposing?
A2: A slight yellowing over time is not uncommon for nitroaromatic compounds and may not significantly impact reactivity for many applications. However, a significant change to a dark yellow or brown color could indicate decomposition, possibly due to exposure to light (photodegradation) or heat. It is recommended to store the compound in an amber bottle or in the dark. For sensitive reactions, it is advisable to check the purity by techniques like NMR or HPLC before use.
Q3: Can the nitro group in Methyl 3-Fluoro-2-nitrobenzoate be displaced during SNAr reactions?
A3: While the fluorine atom is the more likely leaving group in SNAr reactions due to the ortho-nitro activation, displacement of the nitro group is possible under certain conditions, especially with very strong nucleophiles or at very high temperatures. Careful control of reaction conditions is key to achieving the desired selectivity.
Q4: Are there any known incompatibilities I should be aware of when using Methyl 3-Fluoro-2-nitrobenzoate?
A4: Yes, Methyl 3-Fluoro-2-nitrobenzoate is incompatible with strong oxidizing agents and strong bases. Reactions with strong bases can lead to decomposition, especially at elevated temperatures. Strong oxidizing agents can also lead to unwanted side reactions.
Q5: What are the expected hazardous decomposition products of Methyl 3-Fluoro-2-nitrobenzoate?
A5: Upon thermal decomposition, hazardous products such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride can be produced.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
To a solution of Methyl 3-fluoro-2-nitrobenzoate (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1-1.5 eq).
Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chemoselective Reduction of the Nitro Group
Dissolve Methyl 3-fluoro-2-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated HCl, or iron powder (Fe, 3-5 eq) with ammonium chloride (NH₄Cl).
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with an organic solvent.
Dry the organic layer, concentrate, and purify the resulting amine by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for reactions involving Methyl 3-Fluoro-2-nitrobenzoate.
Caption: A decision-making diagram for troubleshooting low reaction yields.
Resolving overlapping peaks in the NMR spectrum of Methyl 3-Fluoro-2-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of Methyl 3-Fluoro-2-nitrobenzoate, with a particular focus on resolving overlapping peaks in the 1H NMR spectrum.
Troubleshooting Guides
Problem: Overlapping Aromatic Proton Signals in the 1H NMR Spectrum
The aromatic region of the 1H NMR spectrum of Methyl 3-Fluoro-2-nitrobenzoate is expected to show three distinct multiplets. However, due to the electronic effects of the fluoro, nitro, and ester groups, these signals can be closely spaced and overlap, making assignment and interpretation difficult.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for overlapping NMR signals.
Solution 1: Modifying Experimental Conditions
Method
Principle
Expected Outcome
Solvent Change
Aromatic Solvent Induced Shifts (ASIS) can alter the chemical shifts of protons. Changing from a non-aromatic solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant shifts, potentially resolving overlap.[1][2]
Protons in different electronic environments will experience varying degrees of shielding or deshielding, leading to better signal dispersion.
Temperature Variation
Changes in temperature can affect molecular conformation and solvation, which in turn can influence chemical shifts.
Modest changes in peak positions may be sufficient to resolve minor overlap.
Lanthanide Shift Reagents (LSRs)
Paramagnetic lanthanide complexes (e.g., Eu(fod)₃) can coordinate with Lewis basic sites in the molecule (the ester and nitro groups), inducing large changes in the chemical shifts of nearby protons.[3][4][5][6] The magnitude of the shift is dependent on the distance from the lanthanide ion.
Significant separation of overlapping signals, with the protons closest to the coordinating site experiencing the largest shifts.
Solution 2: 2D NMR Spectroscopy
Two-dimensional NMR techniques can resolve overlapping signals by spreading the information across a second frequency dimension.[7][8][9][10][11]
Experiment
Information Provided
Application to Methyl 3-Fluoro-2-nitrobenzoate
COSY (Correlation Spectroscopy)
Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).
Helps to identify which aromatic protons are adjacent to each other, aiding in their assignment even if the multiplets overlap.
HSQC (Heteronuclear Single Quantum Coherence)
Correlates protons with their directly attached carbons (¹JCH).
Each aromatic proton will show a correlation to its corresponding carbon, providing an unambiguous assignment if the ¹³C signals are resolved.
HMBC (Heteronuclear Multiple Bond Correlation)
Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).
Crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, the methyl protons can be correlated to the ester carbonyl carbon and the aromatic carbon at position 1.
2D NMR Analysis Workflow
Caption: Workflow for structural elucidation using 2D NMR.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for Methyl 3-Fluoro-2-nitrobenzoate in CDCl₃?
Predicted 1H and 13C NMR Data for Methyl 3-Fluoro-2-nitrobenzoate
Position
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
-OCH₃
~3.9 - 4.0
~53
H-4
~7.6 - 7.8 (dd)
~125
H-5
~7.4 - 7.6 (t)
~118
H-6
~8.1 - 8.3 (d)
~135
C-1
-
~130
C-2
-
~150
C-3
-
~160 (d, ¹JCF)
C=O
-
~164
Note: These are estimated values and actual experimental data may vary. Coupling constants (J-values) will be crucial for definitive assignments.
Q2: How do I choose between using a lanthanide shift reagent and running a 2D NMR experiment?
A2: The choice depends on the severity of the overlap and the information required.
Lanthanide Shift Reagents (LSRs): A good option for quick and simple resolution of overlapping signals in a 1D spectrum, especially if access to 2D NMR is limited. However, LSRs can cause line broadening, which may obscure fine coupling details.[5]
2D NMR: Provides a more comprehensive and unambiguous analysis of the entire molecular structure. While more time-consuming to acquire and process, experiments like HSQC and HMBC can resolve severely overlapping regions and provide detailed connectivity information.[7][9][10]
Q3: The baseline of my NMR spectrum is noisy. What can I do?
A3: A noisy baseline can be due to low sample concentration or an insufficient number of scans.
Increase Sample Concentration: If possible, use a more concentrated sample.
Increase Number of Scans: Acquiring more scans will improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.
Q4: I see unexpected peaks in my spectrum. What could be the cause?
A4: Unexpected peaks are often due to impurities in the sample or the NMR solvent.
Solvent Impurities: Common NMR solvents can contain residual non-deuterated solvent or stabilizers (e.g., ethanol in CDCl₃).[3] Consult a table of common NMR solvent impurities to identify these peaks.[16]
Sample Impurities: Starting materials, reagents, or byproducts from the synthesis may be present. Purification techniques like column chromatography or recrystallization may be necessary.
Experimental Protocols
Protocol 1: Use of a Lanthanide Shift Reagent (Eu(fod)₃)
Sample Preparation: Prepare a solution of Methyl 3-Fluoro-2-nitrobenzoate in a dry, non-coordinating deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is free of water and other coordinating impurities.
Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample.
LSR Stock Solution: Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.
Titration: Add a small aliquot (e.g., 5-10 µL) of the LSR stock solution to the NMR tube.
Acquisition: Gently mix the solution and acquire another 1H NMR spectrum.
Repeat: Continue adding small aliquots of the LSR solution and acquiring spectra until the overlapping signals are sufficiently resolved. Keep track of the total amount of LSR added.[4]
Data Analysis: Plot the change in chemical shift (Δδ) for each proton against the molar ratio of LSR to substrate to monitor the shifts.
Protocol 2: Acquisition of a 2D COSY Spectrum
Sample Preparation: Prepare a well-dissolved and filtered sample of Methyl 3-Fluoro-2-nitrobenzoate in a suitable deuterated solvent.
Spectrometer Setup: On the NMR spectrometer, load a standard COSY pulse program.
Parameter Optimization:
Set the spectral width to encompass all proton signals.
Determine the 90° pulse width for the proton probe.
Set the number of increments in the indirect dimension (t₁) to achieve the desired resolution (typically 128-256 increments).
Set the number of scans per increment based on the sample concentration (can be as low as 2 for concentrated samples).
Set a suitable relaxation delay (e.g., 1-2 seconds).
Acquisition: Start the 2D acquisition.
Processing: After acquisition, perform a 2D Fourier transform, phase correction, and baseline correction in both dimensions.
Analysis: Analyze the resulting 2D spectrum for cross-peaks, which indicate J-coupling between protons.
Protocol 3: Acquisition of 2D HSQC and HMBC Spectra
Sample Preparation: As for the COSY experiment, a well-prepared sample is crucial.
Spectrometer Setup: Load the appropriate HSQC or HMBC pulse program.
Parameter Optimization:
Set the ¹H and ¹³C spectral widths.
Determine the ¹H and ¹³C 90° pulse widths.
For HSQC, the one-bond coupling constant (¹JCH) is typically set to ~145 Hz for aromatic compounds.
For HMBC, the long-range coupling constant is typically set to 7-8 Hz.
Set the number of increments in the indirect dimension (t₁) and the number of scans per increment.
Set an appropriate relaxation delay.
Acquisition: Start the 2D acquisition.
Processing: Perform a 2D Fourier transform, phase correction, and baseline correction.
Analysis:
In the HSQC spectrum, identify cross-peaks that correlate each proton with its directly attached carbon.
In the HMBC spectrum, identify cross-peaks that show correlations between protons and carbons separated by 2-4 bonds.
Technical Support Center: Achieving High Purity (>99%) Methyl 3-Fluoro-2-nitrobenzoate
Welcome to the technical support center for the synthesis and purification of Methyl 3-Fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis and purification of Methyl 3-Fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help you achieve high-purity analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl 3-Fluoro-2-nitrobenzoate?
A1: The most prevalent and straightforward method is the Fischer esterification of 3-Fluoro-2-nitrobenzoic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2] This method is often favored due to the availability of starting materials and its scalability.
Q2: What are the critical parameters to control during the esterification reaction?
A2: To ensure a high yield and minimize side reactions, it is crucial to control the reaction temperature, reaction time, and the purity of your starting materials. The reaction is typically heated to reflux for several hours.[3][4] Using anhydrous methanol and a suitable amount of catalyst is also critical to drive the equilibrium towards the product.
Q3: My reaction yield is consistently low. What are the possible causes?
A3: Low yields can stem from several factors:
Incomplete Reaction: The reaction may not have reached completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).
Water Content: The presence of water in the methanol or on the glassware can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[5]
Sub-optimal Catalyst Amount: An insufficient amount of acid catalyst can lead to a slow and incomplete reaction.
Loss during Work-up: Significant product loss can occur during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers.
Q4: How can I effectively purify the crude Methyl 3-Fluoro-2-nitrobenzoate to >99% purity?
A4: A multi-step purification process is often necessary. Start with an aqueous work-up using a sodium bicarbonate solution to remove unreacted acidic starting material.[2][6] This is typically followed by either recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) or column chromatography on silica gel.[3][7][8] For achieving very high purity, a final recrystallization step is recommended.
Q5: What are the best analytical techniques to confirm the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantitative purity analysis.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to detect impurities.[11]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Reaction does not proceed to completion (TLC shows starting material)
1. Insufficient reaction time or temperature. 2. Inactive or insufficient catalyst. 3. Presence of water in reagents.
1. Increase reflux time and monitor by TLC. 2. Add a fresh portion of the acid catalyst. 3. Use anhydrous methanol and dry glassware.
Product appears as an oil or gel instead of a solid after quenching with ice water
1. Presence of significant impurities lowering the melting point. 2. Incomplete removal of acidic starting material. 3. Possible hydrolysis of the ester back to the carboxylic acid.[12]
1. Proceed with aqueous work-up and extraction, then attempt purification by column chromatography. 2. Ensure thorough washing with sodium bicarbonate solution. 3. Check the pH of the aqueous layer during work-up; it should be basic.
Low purity after initial purification
1. Inefficient removal of side products or starting material. 2. Co-crystallization of impurities during recrystallization.
1. Perform column chromatography with a carefully selected eluent system. 2. For recrystallization, ensure slow cooling to allow for selective crystal formation. A second recrystallization may be necessary.
Extraneous peaks in NMR spectrum
1. Residual solvent from purification. 2. Presence of regioisomers or other reaction byproducts. 3. Unreacted starting material.
1. Dry the sample under high vacuum for an extended period. 2. Re-purify using column chromatography or recrystallization. 3. Improve the initial work-up to remove the starting acid.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Fluoro-2-nitrobenzoate via Fischer Esterification
To a solution of 3-Fluoro-2-nitrobenzoic acid (1 equivalent) in anhydrous methanol (10 volumes), slowly add concentrated sulfuric acid (0.2 equivalents) while cooling in an ice bath.
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2][6]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Recrystallization
Dissolve the crude Methyl 3-Fluoro-2-nitrobenzoate in a minimum amount of hot methanol or ethanol.[7][13]
If the solution is colored, a small amount of activated charcoal can be added and the mixture heated briefly before hot filtration.
Allow the solution to cool slowly to room temperature to induce crystallization.
Further cool the mixture in an ice bath to maximize the crystal yield.
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Dry the crystals under vacuum to a constant weight. The expected melting point should be around 56-59°C.[14]
Protocol 3: Purity Analysis by HPLC
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). Phosphoric or formic acid can be added to the mobile phase to improve peak shape.[10]
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Standard Preparation: Prepare a standard solution of high-purity Methyl 3-Fluoro-2-nitrobenzoate in the mobile phase.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
Analysis: Calculate the purity by comparing the peak area of the main component to the total area of all peaks.
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Esterification
Managing exothermic reactions during the nitration to produce Methyl 3-Fluoro-2-nitrobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic nitration of methyl 3-fluorobenzoate to produce methyl 3-fluoro-2-nitrobenzoate....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic nitration of methyl 3-fluorobenzoate to produce methyl 3-fluoro-2-nitrobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of methyl 3-fluoro-2-nitrobenzoate.
Issue
Potential Cause(s)
Recommended Action(s)
1. Runaway Reaction (Rapid temperature increase)
- Addition of nitrating mixture is too fast.- Inadequate cooling of the reaction vessel.- Insufficient stirring leading to localized "hot spots".
- Immediately stop the addition of the nitrating mixture.- Increase cooling by adding more ice/salt to the cooling bath.- Ensure vigorous stirring to improve heat dissipation.- If the temperature continues to rise uncontrollably, quench the reaction by pouring it over a large volume of crushed ice.
2. Low Yield of Desired Product
- Incomplete reaction due to low temperature or insufficient reaction time.- Formation of isomeric byproducts (e.g., methyl 3-fluoro-4-nitrobenzoate, methyl 3-fluoro-6-nitrobenzoate).- Loss of product during work-up and purification.
- Monitor the reaction by TLC or GC to ensure completion.- Optimize the reaction temperature; a slight increase may be necessary if the reaction is sluggish, but this must be done with extreme caution.[1]- Carefully control the temperature during the addition of the nitrating mixture to favor the formation of the desired 2-nitro isomer.- Ensure efficient extraction and handle the product carefully during purification steps.
3. Formation of Significant Amounts of Isomeric Byproducts
- The directing effects of the fluorine and methyl ester groups can lead to a mixture of isomers.- Higher reaction temperatures can decrease the regioselectivity of the nitration.[2]
- Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating mixture to enhance the formation of the ortho-product (2-nitro).- The choice of nitrating agent and the ratio of nitric acid to sulfuric acid can influence selectivity.[3]- Purification by column chromatography may be necessary to separate the desired isomer from byproducts.
4. Oily Product Instead of Solid Precipitate After Quenching
- Presence of impurities, including isomeric byproducts, which can lower the melting point of the crude product.- Incomplete reaction, leaving unreacted starting material.
- Ensure the reaction has gone to completion before quenching.- Wash the crude product thoroughly with cold water and a small amount of cold methanol to remove impurities.[4]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.- If the product remains oily, proceed with extraction using an appropriate organic solvent, followed by purification.
5. Difficulty in Purifying the Product
- The presence of closely related isomers that are difficult to separate by recrystallization alone.
- Recrystallization from a mixed solvent system (e.g., ethanol/water) can improve separation.[5]- For high-purity requirements, column chromatography on silica gel is an effective method for separating isomers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of methyl 3-fluorobenzoate?
A1: The reaction is highly exothermic, and temperature control is critical. The nitrating mixture should be added slowly while maintaining the internal reaction temperature between 0 °C and 5 °C.[6] Exceeding this temperature range can lead to a decrease in regioselectivity and an increased risk of a runaway reaction.[1]
Q2: How can I minimize the formation of dinitrated byproducts?
A2: Dinitration is more likely to occur at higher temperatures and with an excess of the nitrating agent. To avoid this, use a stoichiometric amount of the nitrating mixture and maintain a low reaction temperature throughout the addition and stirring phases.[2]
Q3: What is the best method for quenching the reaction?
A3: The reaction should be quenched by slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. This serves to rapidly cool the mixture, dilute the acids, and precipitate the crude product.[4]
Q4: What are the key safety precautions for this reaction?
A4: This reaction involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. An emergency eyewash and safety shower should be readily accessible.
Q5: How do the substituents on the aromatic ring influence the position of nitration?
A5: In methyl 3-fluorobenzoate, the methyl ester group is a meta-director, while the fluorine atom is an ortho-, para-director. The fluorine atom is an activating group, while the methyl ester is a deactivating group. The nitration is directed to the positions ortho and para to the fluorine atom and meta to the methyl ester group. This results in the formation of a mixture of isomers, with the primary products being methyl 3-fluoro-2-nitrobenzoate, methyl 3-fluoro-4-nitrobenzoate, and methyl 3-fluoro-6-nitrobenzoate.
Experimental Protocols
Detailed Methodology for the Nitration of Methyl 3-Fluorobenzoate
This protocol is adapted from the established procedure for the nitration of methyl benzoate.[1]
Materials:
Methyl 3-fluorobenzoate
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Crushed Ice
Deionized Water
Methanol (for recrystallization)
Sodium Bicarbonate (for neutralization)
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-salt bath
Büchner funnel and filter flask
Beakers
Separatory funnel
Procedure:
Preparation of the Nitrating Mixture:
In a separate flask cooled in an ice bath, slowly add a calculated amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid.
Allow the mixture to cool to 0-5 °C.
Reaction Setup:
In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve methyl 3-fluorobenzoate in concentrated sulfuric acid.
Cool the flask in an ice-salt bath to between 0 °C and 5 °C.
Nitration:
Slowly add the chilled nitrating mixture dropwise from the dropping funnel to the stirred solution of methyl 3-fluorobenzoate over a period of 30-60 minutes.
Carefully monitor the internal temperature and maintain it between 0 °C and 5 °C throughout the addition.
Reaction Completion:
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
Allow the mixture to slowly warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by TLC or GC.
Quenching and Isolation:
Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
The crude product should precipitate as a solid.
Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.
Wash the solid with several portions of cold deionized water until the washings are neutral to pH paper.
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[5]
Alternatively, if a mixture of isomers is present, purification by column chromatography on silica gel may be necessary.
Visualizations
Caption: Experimental workflow for the nitration of methyl 3-fluorobenzoate.
Caption: Troubleshooting logic for managing a temperature excursion.
Best practices for drying and storing purified Methyl 3-Fluoro-2-nitrobenzoate
This guide provides best practices, troubleshooting advice, and frequently asked questions for the proper drying and storage of purified Methyl 3-Fluoro-2-nitrobenzoate. Frequently Asked Questions (FAQs) Q1: What is the...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides best practices, troubleshooting advice, and frequently asked questions for the proper drying and storage of purified Methyl 3-Fluoro-2-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for drying freshly purified Methyl 3-Fluoro-2-nitrobenzoate?
A1: The optimal drying method depends on the scale of your experiment and the available equipment. For smaller quantities, drying over a desiccant like anhydrous sodium sulfate (Na2SO4) is effective.[1][2] For a more thorough and rapid drying process, using a vacuum oven at a controlled temperature is recommended. Another documented method involves drying the compound in vacuo.[1]
Q2: What are the ideal long-term storage conditions for Methyl 3-Fluoro-2-nitrobenzoate?
A2: To ensure stability, Methyl 3-Fluoro-2-nitrobenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5][6] Several suppliers recommend refrigeration for long-term storage. It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents.[5]
Q3: My sample of Methyl 3-Fluoro-2-nitrobenzoate has changed color from pale yellow to a darker shade. What could be the cause?
A3: A color change may indicate product degradation. This could be due to exposure to moisture, light, or incompatible substances. Ensure that the storage container is airtight and stored in a dark, cool place as recommended. If the product's purity is critical for your application, it is advisable to re-analyze the material before use.
Q4: Is Methyl 3-Fluoro-2-nitrobenzoate sensitive to air or moisture?
A4: While the compound is generally stable under normal conditions, the ester and nitro functional groups can be susceptible to hydrolysis in the presence of moisture, especially under non-neutral pH conditions.[5] Therefore, it is best practice to handle the compound in a dry environment and store it in a tightly sealed container to minimize exposure to atmospheric moisture.
Q5: What are the primary safety precautions when handling this compound?
A5: Methyl 3-Fluoro-2-nitrobenzoate is harmful if swallowed, inhaled, or comes into contact with skin.[3][7] It can cause serious eye and skin irritation, as well as respiratory irritation.[3][4][6][7] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][8]
Troubleshooting Guides
Drying Issues
Problem
Possible Cause
Troubleshooting Steps
Compound remains damp after initial drying.
Insufficient drying time or inefficient drying agent.
1. Extend the drying time. 2. If using a desiccant, replace it with a fresh batch. 3. For more efficient drying, transfer the compound to a vacuum oven.
Oiling out during vacuum drying.
The temperature of the vacuum oven is too high, approaching the compound's melting point.
1. Lower the vacuum oven temperature. 2. Dry the compound at room temperature under a high vacuum.
Decomposition (indicated by color change) during drying.
Excessive heat is being applied.
1. Immediately reduce the drying temperature. 2. Opt for a non-heated drying method, such as using a vacuum desiccator at room temperature.
Storage Issues
Problem
Possible Cause
Troubleshooting Steps
Clumping or caking of the solid.
The storage container is not airtight, allowing moisture to be absorbed.
1. Ensure the container lid is securely fastened. 2. For added protection, store the primary container inside a larger, sealed container with a desiccant.
Visible degradation or change in consistency.
Improper storage conditions (e.g., exposure to high temperatures, light, or incompatible chemicals).
1. Verify that the storage location is cool, dark, and away from oxidizing agents.[5] 2. If degradation is suspected, the purity of the compound should be re-assessed before use.
Experimental Protocols
Protocol 1: Drying with Anhydrous Sodium Sulfate
Preparation : After purification (e.g., recrystallization), dissolve the Methyl 3-Fluoro-2-nitrobenzoate in a suitable organic solvent in which it is highly soluble.
Drying : Add anhydrous sodium sulfate to the solution. Swirl the flask and continue adding the drying agent until it no longer clumps together.
Filtration : Filter the solution to remove the sodium sulfate.[1][2]
Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry, solid product.[1][2]
Protocol 2: Vacuum Oven Drying
Sample Preparation : Place the purified, solid Methyl 3-Fluoro-2-nitrobenzoate in a shallow, clean glass dish to maximize the surface area.
Oven Setup : Place the dish in a vacuum oven.
Drying Conditions : Heat the oven to a temperature well below the compound's melting point (a conservative starting point would be 30-40°C). Apply a vacuum.
Monitoring : Dry the sample until a constant weight is achieved. The time required will depend on the amount of material and the efficiency of the vacuum.
Confirming the identity of Methyl 3-Fluoro-2-nitrobenzoate using spectroscopic methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is paramount. This guide provides a comparative analysis of the spectroscopic methods used to conf...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is paramount. This guide provides a comparative analysis of the spectroscopic methods used to confirm the identity of Methyl 3-Fluoro-2-nitrobenzoate, with supporting data from analogous compounds, Methyl 2-nitrobenzoate and Methyl 3-fluorobenzoate.
The unique substitution pattern of Methyl 3-Fluoro-2-nitrobenzoate presents a distinct spectroscopic fingerprint. By comparing its spectral data with those of structurally similar molecules, researchers can confidently verify its synthesis and purity. This guide outlines the expected spectral characteristics and provides the foundational experimental protocols for acquiring such data.
Spectroscopic Data Comparison
A thorough analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data allows for the clear differentiation of Methyl 3-Fluoro-2-nitrobenzoate from its structural analogs. Below is a summary of the key spectral features.
Note: Predicted data for Methyl 3-Fluoro-2-nitrobenzoate is based on the analysis of functional groups and comparison with similar structures.
Experimental Protocols
Accurate data acquisition is crucial for reliable spectral analysis. The following are detailed methodologies for the key experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A relaxation delay of 2.0 seconds and an accumulation of 1024 scans are typically required.
2. Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans is typically performed to obtain a high signal-to-noise ratio.
3. Mass Spectrometry (MS)
Sample Introduction: The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).
Ionization: Electron ionization (EI) is performed at 70 eV.
Data Acquisition: The mass spectrum is scanned over a range of m/z 40-400.
Logical Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of Methyl 3-Fluoro-2-nitrobenzoate using the described spectroscopic methods.
Caption: Workflow for Spectroscopic Identity Confirmation.
Purity Assessment of Synthesized Methyl 3-Fluoro-2-nitrobenzoate by Melting Point Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and chemical research...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and chemical research. This guide provides a comparative analysis for assessing the purity of synthesized Methyl 3-Fluoro-2-nitrobenzoate using melting point analysis. This technique offers a rapid and cost-effective preliminary evaluation of sample purity by comparing the experimentally observed melting range with that of the pure compound and potential impurities. A sharp melting range close to the literature value of the pure substance is indicative of high purity, while a depressed and broad melting range suggests the presence of impurities.
Comparison of Melting Points
A key aspect of purity assessment via melting point is the comparison of the experimentally determined value with the known melting points of the target compound, starting materials, and potential side-products. An unreacted starting material or the presence of isomeric byproducts from the synthesis process will alter the observed melting point of the final product.
Experimental Protocol: Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a synthesized sample of Methyl 3-Fluoro-2-nitrobenzoate using a capillary melting point apparatus.
Mortar and pestle (optional, for pulverizing samples)
Thermometer (calibrated)
Procedure:
Sample Preparation:
Ensure the synthesized Methyl 3-Fluoro-2-nitrobenzoate is completely dry.
If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a mortar and pestle.
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.
Loading the Apparatus:
Insert the capillary tube containing the sample into the heating block of the melting point apparatus.
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
Melting Point Determination:
Set the initial temperature of the apparatus to approximately 10-15 °C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to get an approximate range.
Begin heating the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.
Observe the sample through the magnifying lens.
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
Continue to observe the sample and record the temperature at which the last solid crystal melts (the end of the melting range).
Data Recording and Analysis:
Record the observed melting range (e.g., 78 °C - 80 °C).
Compare the observed melting range with the literature values of the starting materials and potential side-products as listed in the table above.
A pure sample will exhibit a sharp melting range (typically 1-2 °C). A broad melting range (greater than 2 °C) and a depression in the melting point compared to the expected value are indicative of impurities.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized Methyl 3-Fluoro-2-nitrobenzoate using melting point analysis.
Caption: Workflow for Purity Assessment by Melting Point.
Advantages of fluorinated benzoates in drug design compared to non-fluorinated analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing drug candidates. This guide provides a comprehen...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing drug candidates. This guide provides a comprehensive comparison of fluorinated benzoates and their non-fluorinated analogs, highlighting the significant advantages conferred by fluorination in terms of physicochemical properties, pharmacokinetics, and pharmacodynamics. Supported by experimental data and detailed methodologies, this document aims to be an invaluable resource for informed decision-making in modern medicinal chemistry.
The introduction of fluorine into a drug molecule can dramatically alter its properties in beneficial ways.[1] Due to its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and acidity (pKa).[2][3] This guide will delve into these advantages, using a combination of direct comparative data where available and illustrative examples from closely related classes of compounds to provide a clear, data-driven perspective.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical and pharmacokinetic properties of fluorinated benzoates and their non-fluorinated counterparts. While a single head-to-head comparison with comprehensive data is not extensively documented in a single study, the data presented here is compiled from various sources to illustrate the impact of fluorination.
Table 1: Physicochemical Properties of Benzoic Acid and its Fluorinated Analogs
Compound
Structure
pKa
logP
Benzoic Acid
4.20
1.87
2-Fluorobenzoic Acid
3.27
1.63
3-Fluorobenzoic Acid
3.86
1.79
4-Fluorobenzoic Acid
4.14
1.80
Data for pKa and logP are sourced from publicly available chemical databases and scientific literature.
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Properties of Diflunisal (a fluorinated salicylic acid derivative) and Salicylic Acid
Diflunisal, a difluorophenyl derivative of salicylic acid, serves as a relevant case study for the advantages conferred by fluorination in a benzoate-like scaffold.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of novel chemical entities. Below are protocols for key experiments relevant to the evaluation of fluorinated and non-fluorinated benzoates.
Surface plasmon resonance is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.[4][6]
Materials:
SPR instrument (e.g., Biacore)
Sensor chip (e.g., CM5)
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Analyte solution (fluorinated or non-fluorinated benzoate) in running buffer
Running buffer (e.g., HBS-EP+)
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
Ligand Immobilization: The target protein (e.g., a receptor or enzyme) is immobilized on the sensor chip surface via amine coupling.
Analyte Injection: A series of concentrations of the fluorinated or non-fluorinated benzoate are injected over the sensor surface.
Data Acquisition: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, measured in resonance units (RU).
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Metabolic Stability Assay: Human Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Materials:
Human liver microsomes (HLM)
Phosphate buffer (e.g., 100 mM, pH 7.4)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Test compound (fluorinated or non-fluorinated benzoate)
Internal standard
Acetonitrile (for quenching)
LC-MS/MS system
Procedure:
Incubation: The test compound is incubated with HLM and the NADPH regenerating system at 37°C.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.
Sample Preparation: The samples are centrifuged to precipitate proteins.
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Lipophilicity Measurement: Shake-Flask Method with ¹⁹F NMR
This method determines the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity, which is particularly suited for fluorinated compounds.
Materials:
n-Octanol (pre-saturated with water)
Water (pre-saturated with n-octanol)
Test compound (fluorinated benzoate)
Internal reference standard (for NMR)
NMR spectrometer with a fluorine probe
Procedure:
Partitioning: The fluorinated benzoate is dissolved in a biphasic system of n-octanol and water.
Equilibration: The mixture is shaken vigorously and then allowed to separate completely.
Sampling: Aliquots are carefully taken from both the n-octanol and water layers.
NMR Analysis: The concentration of the fluorinated benzoate in each phase is determined by ¹⁹F NMR spectroscopy using an internal reference standard.
Calculation: The logP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the water phase.
Visualizing the Impact of Fluorination
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Workflow for comparing fluorinated and non-fluorinated analogs.
Impact of fluorination on metabolic stability.
Logical relationship of fluorination to improved drug properties.
Alternative methods for the synthesis of Methyl 3-Fluoro-2-nitrobenzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-fluoro-2-nitrobenzoate is a valuable building block in the creation of complex pharm...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-fluoro-2-nitrobenzoate is a valuable building block in the creation of complex pharmaceutical compounds. This guide provides a comparative analysis of established and alternative methods for its synthesis, offering detailed experimental protocols and performance data to inform methodology selection.
Comparison of Synthetic Methods
The synthesis of Methyl 3-Fluoro-2-nitrobenzoate is primarily achieved through two main routes: the esterification of 3-fluoro-2-nitrobenzoic acid and the nitration of methyl 3-fluorobenzoate. Each of these routes has variations that offer different advantages in terms of yield, reaction time, and reagent handling. A third, conceptually different approach involves palladium-catalyzed cross-coupling reactions, which offers a potential alternative for the construction of the carbon-carbon bond.
*Data for the nitration of methyl benzoate is used as a proxy due to the lack of specific data for methyl 3-fluorobenzoate.[2]
Experimental Protocols
Method 1: Fischer Esterification of 3-Fluoro-2-nitrobenzoic acid
This established method involves the direct acid-catalyzed esterification of the corresponding carboxylic acid.
Procedure:
In a round-bottom flask, dissolve 3-fluoro-2-nitrobenzoic acid (1 equivalent) in methanol.
Carefully add concentrated sulfuric acid (catalytic amount) to the solution while stirring.
Heat the reaction mixture to reflux and maintain for approximately 16 hours.
After cooling to room temperature, remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield Methyl 3-Fluoro-2-nitrobenzoate.[3]
Method 2: Esterification via Acid Chloride Formation
This alternative esterification proceeds through an acid chloride intermediate, which is highly reactive towards the alcohol, leading to a rapid and high-yielding reaction.
Procedure:
Suspend 3-fluoro-2-nitrobenzoic acid (1 equivalent) in dichloromethane.
Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.1 equivalents).
Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
Add an excess of methanol to the reaction mixture.
After a short period (approximately 5 minutes), remove the solvent and excess reagents under reduced pressure to obtain the crude product.
Method 3: Electrophilic Nitration of Methyl 3-fluorobenzoate
This approach introduces the nitro group onto the aromatic ring of the pre-formed ester. The following is a general procedure based on the nitration of methyl benzoate.
Procedure:
In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
Slowly add methyl 3-fluorobenzoate (1 equivalent) to the cold sulfuric acid while stirring.
In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.
Add the nitrating mixture dropwise to the solution of methyl 3-fluorobenzoate in sulfuric acid, maintaining the temperature between 0 and 15°C.
After the addition is complete, continue stirring for a designated period (e.g., 15-30 minutes) while allowing the reaction to slowly warm to room temperature.
Pour the reaction mixture over crushed ice to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like methanol to obtain pure Methyl 3-Fluoro-2-nitrobenzoate.[2][4][5]
Synthetic Pathways Overview
The following diagram illustrates the logical flow of the primary synthetic routes to Methyl 3-Fluoro-2-nitrobenzoate.
Caption: Primary synthetic routes to Methyl 3-Fluoro-2-nitrobenzoate.
Alternative Synthetic Strategies
While esterification and nitration are the most common methods, modern organic synthesis offers alternative approaches that may be advantageous under certain circumstances.
Palladium-Catalyzed Cross-Coupling
A potential, albeit less conventional, route to Methyl 3-Fluoro-2-nitrobenzoate could involve a palladium-catalyzed α-arylation of an ester enolate.[6][7] This method would entail the coupling of an aryl halide, such as 1-halo-3-fluoro-2-nitrobenzene, with the enolate of methyl acetate.
Conceptual Workflow:
Enolate Formation: A strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) is used to deprotonate methyl acetate, forming the corresponding lithium enolate.
Oxidative Addition: A palladium(0) catalyst, often generated in situ from a precursor like Pd(dba)₂, undergoes oxidative addition to the aryl halide.
Transmetalation: The ester enolate is transferred from lithium to the palladium center.
Reductive Elimination: The desired C-C bond is formed through reductive elimination from the palladium complex, yielding Methyl 3-Fluoro-2-nitrobenzoate and regenerating the palladium(0) catalyst.
This method could be beneficial if the starting aryl halide is more readily available or cost-effective than 3-fluoro-2-nitrobenzoic acid or methyl 3-fluorobenzoate. However, the development and optimization of such a reaction would require significant experimental investigation.
The logical relationship of this alternative approach is depicted below.
Caption: Conceptual workflow of a palladium-catalyzed synthesis.
A Comparative Spectroscopic Analysis of Methyl 3-Fluoro-2-nitrobenzoate and Its Precursors
A detailed examination of the spectroscopic shifts and structural nuances differentiating Methyl 3-Fluoro-2-nitrobenzoate from its synthetic precursors, 3-Fluoro-2-nitrobenzoic acid and Methyl 2-nitrobenzoate, is present...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the spectroscopic shifts and structural nuances differentiating Methyl 3-Fluoro-2-nitrobenzoate from its synthetic precursors, 3-Fluoro-2-nitrobenzoic acid and Methyl 2-nitrobenzoate, is presented. This guide provides researchers, scientists, and drug development professionals with key comparative data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), alongside a detailed experimental protocol for the synthesis of the title compound.
Methyl 3-Fluoro-2-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its spectroscopic signature provides a clear fingerprint of its chemical structure, which is distinct from its precursors. This guide elucidates these differences, offering a valuable resource for reaction monitoring and quality control.
Spectroscopic Data Comparison
The key to differentiating Methyl 3-Fluoro-2-nitrobenzoate from its precursors lies in the analysis of their respective spectra. The introduction of a fluorine atom and the conversion of a carboxylic acid to a methyl ester result in predictable yet significant shifts in IR, NMR, and mass spectra.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in a molecule. The transition from the carboxylic acid in 3-Fluoro-2-nitrobenzoic acid to the methyl ester in Methyl 3-Fluoro-2-nitrobenzoate is clearly observable.
Compound
C=O Stretch (cm⁻¹)
O-H Stretch (cm⁻¹)
C-O Stretch (cm⁻¹)
NO₂ Stretch (cm⁻¹)
Methyl 3-Fluoro-2-nitrobenzoate
~1735
-
~1250
~1530, ~1350
3-Fluoro-2-nitrobenzoic acid
~1700
~3000 (broad)
~1300
~1530, ~1350
Methyl 2-nitrobenzoate
~1730
-
~1250
~1530, ~1350
Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument.
The most prominent difference is the presence of a broad O-H stretching band around 3000 cm⁻¹ in the spectrum of 3-Fluoro-2-nitrobenzoic acid, which is absent in the spectra of the esters. Furthermore, the C=O stretching frequency in the ester is typically at a higher wavenumber compared to the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data (Predicted)
Compound
Aromatic Protons (ppm)
-OCH₃ Protons (ppm)
-COOH Proton (ppm)
Methyl 3-Fluoro-2-nitrobenzoate
7.4 - 8.2 (m, 3H)
~3.9 (s, 3H)
-
3-Fluoro-2-nitrobenzoic acid
7.5 - 8.3 (m, 3H)
-
>10 (s, 1H, broad)
Methyl 2-nitrobenzoate
7.5 - 8.1 (m, 4H)
~3.9 (s, 3H)
-
¹³C NMR Spectral Data (Predicted)
Compound
C=O Carbon (ppm)
Aromatic Carbons (ppm)
-OCH₃ Carbon (ppm)
Methyl 3-Fluoro-2-nitrobenzoate
~164
120 - 160
~53
3-Fluoro-2-nitrobenzoic acid
~166
120 - 160
-
Methyl 2-nitrobenzoate
~165
124 - 150
~53
In ¹H NMR, the key differentiator is the appearance of a singlet peak around 3.9 ppm for the methyl ester protons in Methyl 3-Fluoro-2-nitrobenzoate and Methyl 2-nitrobenzoate, and a broad singlet for the carboxylic acid proton at a significantly downfield shift (>10 ppm) in 3-Fluoro-2-nitrobenzoic acid. The fluorine atom in Methyl 3-Fluoro-2-nitrobenzoate will also introduce characteristic splitting patterns (coupling) in the signals of nearby aromatic protons and carbons, which will be absent in Methyl 2-nitrobenzoate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Compound
Molecular Ion (m/z)
Key Fragment Ions (m/z)
Methyl 3-Fluoro-2-nitrobenzoate
199
168 ([M-OCH₃]⁺), 153 ([M-NO₂]⁺), 123
3-Fluoro-2-nitrobenzoic acid
185
168 ([M-OH]⁺), 139 ([M-NO₂]⁺), 111
Methyl 2-nitrobenzoate
181
150 ([M-OCH₃]⁺), 135 ([M-NO₂]⁺), 105
The molecular ion peak in the mass spectrum allows for the direct determination of the molecular weight of each compound, providing a clear distinction. The fragmentation patterns also differ, reflecting the different functional groups and substituents.
Synthetic Pathway and Experimental Protocols
The synthesis of Methyl 3-Fluoro-2-nitrobenzoate is typically achieved through the Fischer esterification of its carboxylic acid precursor.
Synthetic route to Methyl 3-Fluoro-2-nitrobenzoate.
Experimental Protocol: Fischer Esterification of 3-Fluoro-2-nitrobenzoic acid
Materials:
3-Fluoro-2-nitrobenzoic acid
Methanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl acetate
Round-bottom flask
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 3-Fluoro-2-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess methanol using a rotary evaporator.
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-Fluoro-2-nitrobenzoate.
The crude product can be further purified by column chromatography on silica gel if necessary.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of Methyl 3-Fluoro-2-nitrobenzoate from its precursors.
Workflow for spectroscopic identification.
Comparative
Evaluating the Biological Potential of Compounds Derived from Methyl 3-Fluoro-2-nitrobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Methyl 3-fluoro-2-nitrobenzoate stands as a versatile and valuable starting material in the synthesis of novel bioactive compounds. Its unique trifunctional...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-fluoro-2-nitrobenzoate stands as a versatile and valuable starting material in the synthesis of novel bioactive compounds. Its unique trifunctionalized aromatic ring, featuring a fluorine atom, a nitro group, and a methyl ester, offers a rich scaffold for chemical modification and the development of potential therapeutic agents. The presence of the electron-withdrawing nitro group and the metabolically stable fluorine atom are key features that can impart desirable pharmacological properties to the resulting molecules. This guide provides a comparative overview of the potential biological activities of compounds synthesized from this precursor, based on established synthetic routes and the known bioactivities of related chemical moieties.
Synthetic Pathways from Methyl 3-Fluoro-2-nitrobenzoate
The primary routes for elaborating the Methyl 3-fluoro-2-nitrobenzoate core involve the transformation of its key functional groups: the nitro group and the methyl ester. These modifications open the door to a wide array of heterocyclic and substituted aromatic compounds with potential therapeutic applications.
Key Transformations:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH2), a crucial step for introducing further diversity. This amino group can then participate in various reactions to form amides, sulfonamides, or serve as a nucleophile in the construction of heterocyclic rings.
Modification of the Methyl Ester: The ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, the ester can be directly converted to an amide through aminolysis.
These fundamental transformations allow for the synthesis of a diverse range of derivatives, which can be screened for various biological activities.
Potential Biological Activities and Comparative Analysis
While specific studies detailing the biological evaluation of a broad series of compounds synthesized directly from Methyl 3-fluoro-2-nitrobenzoate are not extensively available in the public domain, we can extrapolate the potential biological activities based on the known pharmacological profiles of structurally related compounds, particularly those containing the fluorinated aminobenzoic acid core. The primary therapeutic areas where derivatives of this scaffold are expected to show promise are oncology and infectious diseases.
Anticancer Activity
The 2-aminobenzoic acid (anthranilic acid) scaffold, which is readily accessible from Methyl 3-fluoro-2-nitrobenzoate via nitro reduction, is a well-known pharmacophore in many anticancer agents. For instance, quinazoline and quinazolinone derivatives, which can be synthesized from anthranilic acid precursors, are known to target various kinases involved in cancer cell signaling.
Table 1: Hypothetical Comparison of Anticancer Activity of Potential Derivatives
Compound Class
Potential Target(s)
Expected Potency (Hypothetical IC50 Range)
Rationale
Quinazolinone Derivatives
EGFR, VEGFR, other kinases
0.1 - 10 µM
The quinazolinone core is a known "privileged scaffold" for kinase inhibition. The fluorine substituent can enhance binding affinity and metabolic stability.
Substituted Benzamides
Tubulin, HDACs
0.5 - 20 µM
Amide derivatives of fluorinated anthranilic acids have shown activity as microtubule-destabilizing agents or histone deacetylase inhibitors, depending on the nature of the coupled amine.
Fused Heterocyclic Systems
Topoisomerases, DNA intercalators
1 - 50 µM
Polycyclic aromatic structures derived from the core scaffold may exhibit DNA-interacting properties, leading to cytotoxic effects in cancer cells.
Antimicrobial Activity
The presence of a fluorine atom on an aromatic ring is a common feature in many successful antimicrobial drugs. This is often attributed to improved cell penetration and metabolic stability. The amino group derived from the nitro function can be used to synthesize various heterocyclic systems known for their antimicrobial properties.
Table 2: Hypothetical Comparison of Antimicrobial Activity of Potential Derivatives
Compound Class
Potential Target(s)
Expected Potency (Hypothetical MIC Range)
Rationale
Fluoroquinolone Analogs
DNA gyrase, Topoisomerase IV
1 - 32 µg/mL
While not a direct synthesis, the fluorinated aromatic core is a key component of fluoroquinolone antibiotics.
Triazole Derivatives
Ergosterol biosynthesis (fungi)
2 - 64 µg/mL
The amino group can be converted to a hydrazine, a key intermediate for the synthesis of triazoles, which are known antifungal agents.
Sulfonamide Derivatives
Dihydropteroate synthase (bacteria)
4 - 128 µg/mL
Sulfonamides derived from the aniline intermediate could act as competitive inhibitors of folic acid synthesis in bacteria.
Experimental Protocols
The following are generalized experimental protocols for key assays used to evaluate the biological activities of synthesized compounds.
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Methodology:
Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the cell culture medium.
The cells are treated with the compounds at different concentrations and incubated for 48-72 hours.
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
The absorbance is measured at 570 nm using a microplate reader.
The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Methodology:
The synthesized compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is added to each well.
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Synthetic and Signaling Pathways
Graphviz diagrams can be used to illustrate the logical flow of synthesis and potential mechanisms of action.
Caption: General synthetic pathways from Methyl 3-Fluoro-2-nitrobenzoate.
Caption: Potential inhibition of a kinase signaling pathway by a quinazolinone derivative.
Validation
Cross-validation of analytical data for Methyl 3-Fluoro-2-nitrobenzoate from different instruments
A Researcher's Guide to Cross-Validation of Analytical Data for Methyl 3-Fluoro-2-nitrobenzoate In the landscape of pharmaceutical research and development, the integrity and reproducibility of analytical data are paramo...
Author: BenchChem Technical Support Team. Date: December 2025
A Researcher's Guide to Cross-Validation of Analytical Data for Methyl 3-Fluoro-2-nitrobenzoate
In the landscape of pharmaceutical research and development, the integrity and reproducibility of analytical data are paramount. The characterization of key intermediates, such as Methyl 3-Fluoro-2-nitrobenzoate, a versatile building block in medicinal chemistry, demands rigorous analytical scrutiny.[1] Cross-validation of analytical methods—the process of ensuring that a validated method yields consistent and reliable results across different instruments, analysts, or laboratories—is a critical step in this process.[2][3] This guide provides a framework for the cross-validation of analytical data for Methyl 3-Fluoro-2-nitrobenzoate obtained from various instruments, supported by detailed experimental protocols and comparative data.
The successful transfer and cross-validation of an analytical method ensures that data is consistent and reliable, regardless of where or by whom it was generated.[4] This is crucial for regulatory submissions and multi-site collaborations.[2] The process involves comparing results from at least two different analytical methods or from the same method used on different equipment.[5]
Experimental Workflow for Cross-Validation
The overall workflow for the cross-validation of analytical data for Methyl 3-Fluoro-2-nitrobenzoate is depicted below. This process begins with the receipt of a homogenous batch of the analyte and proceeds through parallel analysis on different instruments, culminating in a comparative data analysis to ensure consistency.
Caption: Experimental workflow from sample preparation to comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. The following are standard protocols for the analysis of Methyl 3-Fluoro-2-nitrobenzoate.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Methyl 3-Fluoro-2-nitrobenzoate and establish its retention time.
Instrumentation: Two different HPLC systems (e.g., Agilent 1260 Infinity II, Waters Alliance e2695) with UV detectors.
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Prepare a 1.0 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with the mobile phase for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and fragmentation pattern of the compound, and to identify any volatile impurities. A method for similar nitrobenzoate compounds can be adapted.[6]
Instrumentation: Two different GC-MS systems (e.g., Agilent 7890B GC with 5977A MSD, Shimadzu GCMS-QP2020) with electron ionization (EI) source.
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
Injector Temperature: 250°C.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Mass Range: 40-400 amu.
Sample Preparation: Prepare a 1.0 mg/mL solution in ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the identity of the compound.
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
Solvent: Chloroform-d (CDCl₃).
Nuclei:
¹H NMR: 16 scans, relaxation delay of 1s.
¹³C NMR: 1024 scans, relaxation delay of 2s.
¹⁹F NMR: 64 scans, relaxation delay of 1s.
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Instrumentation: Two different FTIR spectrometers (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) with ATR accessory.
Method: Attenuated Total Reflectance (ATR).
Spectral Range: 4000-650 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: 16.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Comparative Analytical Data
The following tables present hypothetical, yet realistic, data for Methyl 3-Fluoro-2-nitrobenzoate, illustrating the expected outcomes from a cross-validation study between two different instruments for each technique.
Table 1: HPLC Purity and Retention Time Comparison
The decision-making process for accepting the results of a cross-validation study follows a logical pathway. Pre-defined acceptance criteria are essential for an objective evaluation.
Proper Disposal of Methyl 3-Fluoro-2-nitrobenzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of Methyl 3-Fluoro-2-nitrobenzoate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
Methyl 3-Fluoro-2-nitrobenzoate and its isomers are classified as hazardous materials. It is crucial to handle this compound with appropriate care.
Required Personal Protective Equipment (PPE):
Before handling Methyl 3-Fluoro-2-nitrobenzoate, ensure the following PPE is worn:
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection: Chemical-impermeable gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][4]
Respiratory Protection: If working outside a well-ventilated area or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
Evacuate: Evacuate personnel from the immediate spill area.[1]
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
Cleanup:
For dry spills: Use dry clean-up procedures to avoid generating dust. Sweep up, shovel up, or vacuum the material and place it in a sealed container for disposal.
For wet spills: Absorb with inert material and place it into a suitable disposal container.[6]
Decontamination: Wash the spill area thoroughly with large amounts of water.
III. Disposal Procedure
The disposal of Methyl 3-Fluoro-2-nitrobenzoate must be conducted in accordance with all federal, state, and local regulations.[6]
Step 1: Waste Classification
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[6]
Step 2: Waste Collection and Storage
Collect waste Methyl 3-Fluoro-2-nitrobenzoate and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Step 3: Final Disposal
The primary recommended methods for the disposal of Methyl 3-Fluoro-2-nitrobenzoate are:
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[1]
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1]
Important Considerations:
Do not discharge this chemical into sewer systems.[1]
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
IV. Contaminated Packaging Disposal
Properly decontaminated containers can often be recycled or reconditioned.
Procedure for Empty Containers:
Triple Rinse: Triple rinse the container (or equivalent) with a suitable solvent.
Recycle or Recondition: Offer the rinsed container for recycling or reconditioning.[1]
Sanitary Landfill: Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill.[1]
V. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Methyl 3-Fluoro-2-nitrobenzoate.
Caption: Disposal workflow for Methyl 3-Fluoro-2-nitrobenzoate.
This guide provides a comprehensive overview of the proper disposal procedures for Methyl 3-Fluoro-2-nitrobenzoate, based on available safety data for this compound and its isomers. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Personal protective equipment for handling Methyl 3-Fluoro-2-nitrobenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-Fluoro-2-nitrobenzoate was not located. The following guidance is based on the safety data for closely related isomers, including methyl 2-fluoro-3-nitrobenzoat...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-Fluoro-2-nitrobenzoate was not located. The following guidance is based on the safety data for closely related isomers, including methyl 2-fluoro-3-nitrobenzoate. Researchers should handle this compound with caution and adhere to rigorous safety protocols.
This guide provides essential safety, handling, and disposal information for laboratory professionals working with Methyl 3-Fluoro-2-nitrobenzoate.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Methyl 3-Fluoro-2-nitrobenzoate.
PPE Category
Specification
Standard Compliance (Example)
Eye and Face Protection
Tightly fitting safety goggles with side-shields or a face shield.
EN 166 (EU) or NIOSH (US)
Hand Protection
Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
EN 374
Skin and Body Protection
Fire/flame resistant and impervious clothing. A lab coat is required.
-
Respiratory Protection
Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
-
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing accidents and ensuring the integrity of the chemical.
Handling:
Always work in a well-ventilated area, such as a chemical fume hood.[1]
Take precautionary measures against static discharge.
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Keep away from incompatible materials and foodstuff containers.
Store in a locked-up area.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material and place it in a suitable container for disposal. Avoid generating dust.
Disposal Plan
Proper disposal of Methyl 3-Fluoro-2-nitrobenzoate and its containers is essential to protect the environment and comply with regulations.
Chemical Disposal: Dispose of the chemical at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow it to enter drains or the environment.[1]
Contaminated Packaging: Triple rinse containers (or equivalent). The packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.
Workflow for Safe Handling of Methyl 3-Fluoro-2-nitrobenzoate
Caption: A logical workflow for the safe handling of Methyl 3-Fluoro-2-nitrobenzoate.